2,4-Difluoro-5-iodobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-difluoro-5-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2IO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBABFNFGBPWGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456325 | |
| Record name | 2,4-DIFLUORO-5-IODOBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161531-51-7 | |
| Record name | 2,4-DIFLUORO-5-IODOBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Difluoro-5-iodobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties of 2,4-Difluoro-5-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoro-5-iodobenzoic acid is a halogenated aromatic carboxylic acid that serves as a key intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its specific substitution pattern, featuring two fluorine atoms and an iodine atom on the benzoic acid core, imparts unique reactivity and properties that are of significant interest in medicinal chemistry and materials science. A thorough understanding of its physical properties is crucial for its effective handling, characterization, and application in synthetic protocols. This guide provides a comprehensive overview of the key physical properties of this compound, along with the experimental methodologies used for their determination.
Core Physical Properties
The fundamental physical characteristics of this compound are summarized in the table below. These properties are essential for its identification, purity assessment, and the design of reaction conditions.
| Property | Value |
| CAS Number | 161531-51-7[1][2] |
| Chemical Formula | C7H3F2IO2[1][2] |
| Molecular Weight | 284.00 g/mol [1][2] |
| Appearance | White to yellow or slight red crystalline powder[1][3] |
| Melting Point | 151-152 °C[1] |
| Boiling Point | 318 °C[1] |
| Density | 2.144 g/cm³[1] |
| Purity | Typically ≥98%[1] |
Experimental Protocols
The determination of the physical properties of this compound relies on a suite of standard analytical techniques. Below are detailed methodologies for the key experiments.
Melting Point Determination
The melting point is a critical indicator of the purity of a crystalline solid. For this compound, a sharp melting range of 151-152 °C suggests a high degree of purity.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[4]
-
Apparatus: The capillary tube is attached to a thermometer or placed in a designated slot in a melting point apparatus (e.g., a Thiele tube or a digital melting point device).[5]
-
Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute, especially when approaching the expected melting point.[5]
-
Observation: The temperature at which the substance first begins to liquefy is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[6]
Boiling Point Determination
While this compound is a solid at room temperature, its boiling point provides information about its volatility.
Methodology: Siwoloboff Method (Small-Scale)
-
Sample Preparation: A small amount of the substance is placed in a fusion tube. A capillary tube, sealed at one end, is placed inverted into the fusion tube.[1][7]
-
Apparatus: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube filled with high-boiling point oil).[8]
-
Heating: The apparatus is heated gradually. As the boiling point is approached, a stream of bubbles will emerge from the open end of the inverted capillary tube.[1]
-
Observation: The heating is stopped, and the bath is allowed to cool slowly. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[8]
Density Determination
The density of a solid can be determined using the principle of fluid displacement.
Methodology: Liquid Displacement
-
Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.[9]
-
Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble, and the initial volume is recorded. The weighed solid is then carefully added to the graduated cylinder, and the new volume is recorded. The volume of the solid is the difference between the final and initial volume readings.[9][10]
-
Calculation: The density is calculated by dividing the mass of the solid by its determined volume.[11]
Purity Determination
High-Performance Liquid Chromatography (HPLC) is a common technique for assessing the purity of organic compounds.
Methodology: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: A standard solution of this compound is prepared by dissolving a known mass of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a specific concentration.[12]
-
Instrumentation: An HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column), a pump, an injector, and a detector (typically a UV detector) is used.[12]
-
Mobile Phase: A mobile phase, often a mixture of solvents like methanol and water with a gradient elution program, is pumped through the column at a constant flow rate.[13]
-
Analysis: A small volume of the sample solution is injected into the HPLC system. The components of the sample are separated based on their affinity for the stationary and mobile phases. The detector records the elution of each component as a peak in the chromatogram.
-
Quantification: The purity is determined by calculating the area of the peak corresponding to this compound as a percentage of the total area of all peaks in the chromatogram.[12]
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
3.5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: Provides information about the number and chemical environment of the hydrogen atoms in the molecule.
-
Sample Preparation: 5-25 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution is filtered into an NMR tube.
-
Data Acquisition: The spectrum is recorded on an NMR spectrometer (e.g., 400 MHz). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).[14]
-
3.5.2 Infrared (IR) Spectroscopy
-
IR Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Sample Preparation (Thin Solid Film): A small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.[15]
-
Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.[15]
-
3.5.3 Mass Spectrometry (MS)
-
Mass Spectrometry: Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized, often using techniques like electron ionization (EI) or electrospray ionization (ESI).[16][17]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[18]
-
Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.[18]
-
Visualization of Experimental Workflow
The logical flow for the determination of the physical properties of this compound can be visualized as follows:
Caption: Workflow for the physical and structural characterization.
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. byjus.com [byjus.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. pennwest.edu [pennwest.edu]
- 7. byjus.com [byjus.com]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 10. wjec.co.uk [wjec.co.uk]
- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 12. conductscience.com [conductscience.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 17. Mass Spectrometry [www2.chemistry.msu.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 2,4-Difluoro-5-iodobenzoic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Difluoro-5-iodobenzoic acid, a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry. Its chemical structure, physicochemical properties, and synthesis are detailed. The primary application of this compound as a key intermediate in the synthesis of the MEK inhibitor Trametinib is highlighted, underscoring its importance in the development of targeted cancer therapies. This document aims to be a valuable resource for researchers and professionals involved in drug discovery and development, providing essential data and methodologies related to this crucial building block.
Introduction
This compound is a synthetic organic compound characterized by a benzoic acid core substituted with two fluorine atoms and one iodine atom. The presence and specific arrangement of these halogen atoms confer unique chemical properties to the molecule, making it a valuable precursor in the synthesis of complex pharmaceutical agents. Its most notable application is as a critical starting material for the production of Trametinib, a highly potent and selective allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2 (ERK) kinases. The MAPK/ERK pathway is a key signaling cascade that regulates cell proliferation and survival, and its dysregulation is implicated in various cancers. The role of this compound in the synthesis of Trametinib places it at the forefront of research and development in oncology.
Chemical Structure and Properties
The chemical structure of this compound is fundamental to its reactivity and utility as a synthetic intermediate.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 161531-51-7 | [1][2] |
| Molecular Formula | C₇H₃F₂IO₂ | [1][2] |
| Molecular Weight | 284.00 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Synonyms | 5-Iodo-2,4-difluorobenzoic acid |
Spectroscopic Data
While specific spectra are proprietary to commercial suppliers, the expected spectroscopic characteristics are summarized below based on the chemical structure. This information is crucial for the identification and characterization of the compound.
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | Signals corresponding to the two aromatic protons. The proton at position 3 will be split by the adjacent fluorine at position 4 and the proton at position 6 will be split by the adjacent fluorine at position 2. A broad singlet for the carboxylic acid proton is also expected. |
| ¹³C NMR | Seven distinct signals are expected, one for each carbon atom in the molecule, including the carboxyl carbon. The carbon atoms attached to the electronegative fluorine and iodine atoms will show characteristic shifts. |
| FT-IR (cm⁻¹) | Characteristic peaks for O-H stretching of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretching of the carboxylic acid (~1700 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹), and C-I stretching (~500-600 cm⁻¹). Aromatic C-H and C=C stretching bands will also be present. |
| Mass Spectrometry (m/z) | The molecular ion peak [M]⁺ is expected at approximately m/z 284. The fragmentation pattern would likely show the loss of the carboxyl group (-COOH, m/z 45) and potentially the iodine atom. |
Synthesis of this compound
The synthesis of this compound typically involves the direct iodination of 2,4-difluorobenzoic acid. The regioselectivity of this electrophilic aromatic substitution is directed by the existing substituents on the benzene ring. The carboxylic acid group is a meta-director, while the fluorine atoms are ortho, para-directors. The position of iodination is a result of the combined electronic and steric effects of these groups.
General Experimental Protocol (Adapted from a similar synthesis)
The following is a generalized experimental protocol for the iodination of a fluorinated benzoic acid, which can be adapted for the synthesis of this compound. This protocol is based on a patented procedure for a similar compound and should be optimized for the specific substrate.
Reaction Scheme:
Figure 2: General reaction scheme for the synthesis of this compound.
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, a multi-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser is charged with 2,4-difluorobenzoic acid.
-
Solvent and Reagent Addition: A suitable solvent system, such as a mixture of acetic acid and sulfuric acid, is added to the flask. To this solution, iodine (I₂) and an oxidizing agent (e.g., iodic acid, periodic acid, or manganese dioxide) are added. The oxidizing agent is necessary to generate the electrophilic iodine species (I⁺) in situ.
-
Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature, which may range from room temperature to a moderately elevated temperature, to promote the reaction while minimizing side products. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and poured into a beaker containing ice water. This will precipitate the crude product.
-
Purification: The precipitated solid is collected by vacuum filtration and washed with water to remove any remaining acid. The crude product can then be purified by recrystallization from an appropriate solvent or solvent mixture (e.g., ethanol/water or toluene) to yield the pure this compound.
-
Characterization: The identity and purity of the final product should be confirmed using the spectroscopic methods outlined in Section 2.2 (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) and by melting point determination.
Applications in Drug Development
The primary and most significant application of this compound in drug development is its role as a key building block in the synthesis of Trametinib .
Role in the Synthesis of Trametinib
Trametinib is a MEK inhibitor used in the treatment of various cancers, particularly melanoma with BRAF mutations. The synthesis of Trametinib involves a multi-step process where this compound is a crucial starting material. The iodo and carboxylic acid functionalities of this molecule allow for its elaboration into the complex pyridopyrimidine core of Trametinib through a series of chemical transformations.
Trametinib Synthesis Workflow:
Figure 3: Simplified workflow of Trametinib synthesis from this compound.
The presence of the fluorine atoms in the final drug molecule is known to enhance its metabolic stability and binding affinity to the target protein. The iodine atom serves as a handle for further chemical modifications during the synthesis.
Involvement in Signaling Pathways (via Trametinib)
While this compound itself is not known to have direct biological activity on signaling pathways, its end-product, Trametinib, is a potent inhibitor of the MAPK/ERK signaling pathway .
MAPK/ERK Signaling Pathway:
Figure 4: Simplified diagram of the MAPK/ERK signaling pathway and the point of inhibition by Trametinib.
This pathway is frequently hyperactivated in cancer due to mutations in upstream components like BRAF or RAS. By inhibiting MEK, Trametinib blocks the downstream signaling that drives tumor growth.
Conclusion
This compound is a synthetically valuable compound with a critical role in the pharmaceutical industry. Its well-defined chemical structure and reactivity make it an essential building block for the synthesis of targeted therapeutics, most notably the MEK inhibitor Trametinib. This technical guide has provided a detailed overview of its chemical properties, a general synthesis protocol, and its significant application in the context of cancer drug development. For researchers and professionals in this field, a thorough understanding of this key intermediate is indispensable for the continued advancement of novel and effective therapies.
References
An In-depth Technical Guide to 2,4-Difluoro-5-iodobenzoic acid (CAS: 161531-51-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Difluoro-5-iodobenzoic acid, a key building block in modern medicinal chemistry and materials science. This document details its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 161531-51-7 | [2] |
| Molecular Formula | C₇H₃F₂IO₂ | [2] |
| Molecular Weight | 284.00 g/mol | [2] |
| Appearance | White to yellow to slight red crystals or powder | [1] |
| Melting Point | 151-152 °C | [3] |
| Boiling Point | 318 °C | [3] |
| Density | 2.144 g/cm³ | [3] |
| Purity | Typically ≥98% | [3] |
Synthesis and Purification
A plausible and common synthetic route to this compound involves the direct iodination of 2,4-difluorobenzoic acid. The following is a representative experimental protocol.
Experimental Protocol: Synthesis
Reaction: Iodination of 2,4-difluorobenzoic acid.
Reagents and Materials:
-
2,4-difluorobenzoic acid
-
Iodine (I₂)
-
Periodic acid (H₅IO₆) or another suitable oxidizing agent
-
Sulfuric acid (concentrated)
-
Acetic acid (glacial)
-
Water (deionized)
-
Sodium thiosulfate
-
Dichloromethane or other suitable organic solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,4-difluorobenzoic acid in glacial acetic acid.
-
Add iodine and periodic acid to the solution.
-
Slowly add concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.
-
Extract the aqueous layer with dichloromethane or another suitable organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Experimental Protocol: Purification
Method: Recrystallization
Reagents and Materials:
-
Crude this compound
-
Ethanol or a mixture of ethanol and water
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a few minutes.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
For further precipitation, the flask can be placed in an ice bath.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals in a vacuum oven to obtain pure this compound.
Synthesis Workflow
Caption: A general workflow for the synthesis and purification of this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A single proton on the aromatic ring is expected to appear as a multiplet due to coupling with the two fluorine atoms. The chemical shift would be in the aromatic region, likely downfield due to the electron-withdrawing effects of the halogens and the carboxylic acid group.
-
¹³C NMR: Seven distinct signals are expected. The carboxyl carbon will be the most downfield signal. The carbon bearing the iodine will be significantly shielded compared to a proton-bearing carbon. The carbons attached to fluorine will show characteristic splitting due to C-F coupling.
-
¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms. These signals will likely appear as multiplets due to coupling with each other and with the neighboring proton.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the following functional groups:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3300-2500 | O-H (Carboxylic acid) | Stretching (broad) |
| ~1700 | C=O (Carboxylic acid) | Stretching |
| ~1600, ~1475 | C=C (Aromatic) | Stretching |
| ~1250-1000 | C-F | Stretching |
| ~1200 | C-O (Carboxylic acid) | Stretching |
| ~900 | O-H (Carboxylic acid) | Bending (out-of-plane) |
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 284. Common fragmentation patterns for benzoic acids include the loss of a hydroxyl group (M-17), a carboxyl group (M-45), and potentially the iodine atom.[1]
Reactivity and Applications in Drug Discovery
This compound is a versatile intermediate in organic synthesis, primarily utilized in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The presence of the iodine atom makes it an excellent substrate for palladium-catalyzed reactions such as the Suzuki and Heck couplings.
Suzuki Coupling
The Suzuki coupling is a powerful method for forming biaryl structures. This compound can be coupled with various boronic acids to introduce a new aryl or heteroaryl group at the 5-position.
Experimental Protocol: Suzuki Coupling (Representative)
Reaction: Coupling of this compound with Phenylboronic acid.
Reagents and Materials:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/water, DMF)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add this compound, phenylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Catalytic cycle for the Suzuki coupling reaction.
Heck Reaction
The Heck reaction allows for the formation of a new carbon-carbon bond between the aryl iodide and an alkene.
Experimental Protocol: Heck Reaction (Representative)
Reaction: Coupling of this compound with Ethyl acrylate.
Reagents and Materials:
-
This compound
-
Ethyl acrylate
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃)
-
Base (e.g., Et₃N)
-
Solvent (e.g., DMF, Acetonitrile)
-
Reaction vessel suitable for heating
Procedure:
-
In a reaction vessel, combine this compound, the palladium catalyst, the ligand, and the base.
-
Add the solvent and ethyl acrylate.
-
Heat the mixture to the reaction temperature (e.g., 100 °C) and stir until the reaction is complete (monitored by TLC).
-
Cool the mixture, filter off any solids, and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the substituted alkene product.
Applications in Medicinal Chemistry
This compound is a crucial intermediate in the synthesis of various pharmaceuticals.
-
Anticancer Agents: It is used in the synthesis of MEK inhibitors, which are targeted therapies for cancers with mutations in the RAS/RAF/MEK/ERK signaling pathway, such as melanoma.[4][5]
-
Quinolone Antibiotics: It serves as a building block for the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents.[6][7]
Caption: Simplified MAPK/ERK signaling pathway and the point of intervention for MEK inhibitors.
Safety and Handling
Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Wear protective gloves, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust.
-
Wash skin thoroughly after handling.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
-
Store in a well-ventilated place. Keep container tightly closed.
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[8][9][10]
Conclusion
This compound is a highly valuable and versatile building block for researchers in organic synthesis and drug discovery. Its unique substitution pattern allows for the strategic introduction of fluorine and iodine, enabling a wide range of chemical transformations and the synthesis of complex molecules with important biological activities. This guide provides a foundational understanding of its properties, synthesis, and applications to aid in its effective utilization in the laboratory.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound [lianhe-aigen.com]
- 3. This compound(161531-51-7) 1H NMR spectrum [chemicalbook.com]
- 4. Immunomodulatory Properties of BRAF and MEK Inhibitors Used for Melanoma Therapy-Paradoxical ERK Activation and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 7. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
An In-depth Technical Guide to 2,4-Difluoro-5-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of 2,4-Difluoro-5-iodobenzoic acid, a crucial intermediate in the fields of medicinal chemistry and materials science.
Core Physicochemical and Structural Data
This compound is a halogenated aromatic carboxylic acid. Its structure, featuring two fluorine atoms and an iodine atom on the benzene ring, imparts unique reactivity, making it a valuable building block in organic synthesis. The iodine atom, in particular, serves as a versatile handle for cross-coupling reactions.
A summary of its key quantitative data is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 284 g/mol | [1][2] |
| Chemical Formula | C7H3F2IO2 | [1][2] |
| CAS Number | 161531-51-7 | [1][2] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 151-152 °C | [1] |
| Boiling Point | 318 °C | [1] |
| Density | 2.144 g/cm³ | [1] |
| Purity | 98% | [1] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through several routes. A common and effective method is the direct iodination of 2,4-difluorobenzoic acid. The following is a representative experimental protocol adapted from procedures for analogous halogenated benzoic acids.
Materials:
-
2,4-difluorobenzoic acid
-
Iodine (I₂)
-
Periodic acid (H₅IO₆) or another suitable oxidizing agent
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetic acid
-
Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Deionized water
-
Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, add 2,4-difluorobenzoic acid and a solvent such as acetic acid.
-
Addition of Reagents: To the stirred solution, add iodine and periodic acid. Slowly add concentrated sulfuric acid to the mixture while maintaining the temperature below a specified threshold (e.g., 10°C) using an ice bath.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to a higher temperature (e.g., 60-80°C) and maintain it for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like dichloromethane.
-
Washing: Wash the combined organic layers with a sodium thiosulfate solution to remove any unreacted iodine, followed by washing with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white to off-white solid.
Key Applications in Organic Synthesis: A Workflow for Suzuki-Miyaura Cross-Coupling
A primary application of this compound is as a key building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The presence of the iodine atom makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction allows for the formation of a carbon-carbon bond between the iodinated benzoic acid and a boronic acid derivative, leading to the construction of biaryl structures that are common motifs in drug molecules.
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.
Caption: Suzuki-Miyaura Cross-Coupling Workflow.
References
The Synthesis of 2,4-Difluoro-5-iodobenzoic Acid: A Technical Guide
Affiliation: Google Research
Abstract
2,4-Difluoro-5-iodobenzoic acid is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its trifunctionalized aromatic scaffold allows for diverse chemical modifications, making it a valuable intermediate for drug discovery and development. This technical guide provides an in-depth overview of a primary synthesis pathway for this compound, focusing on the direct iodination of 2,4-difluorobenzoic acid. The document furnishes a detailed experimental protocol, a summary of quantitative data, and a visual representation of the synthesis workflow. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
The strategic incorporation of fluorine atoms and an iodine moiety into a benzoic acid structure imparts unique physicochemical properties to this compound, influencing its reactivity and potential biological activity in larger molecules. The presence of the iodo group provides a versatile handle for further chemical transformations, such as cross-coupling reactions. This guide focuses on a robust and efficient method for its preparation: the direct electrophilic iodination of commercially available 2,4-difluorobenzoic acid.
Synthesis Pathway
The principal and most direct route for the synthesis of this compound is the electrophilic aromatic substitution of 2,4-difluorobenzoic acid. The fluorine atoms are deactivating, while the carboxylic acid group is a meta-directing deactivator. However, the ortho, para-directing influence of the fluorine atoms, particularly the one at the 2-position, along with steric considerations, favors the introduction of the bulky iodine atom at the 5-position.
The reaction is typically carried out in a strong acidic medium, such as sulfuric acid, with an iodinating agent and an oxidizing agent to generate the electrophilic iodine species in situ.
Logical Workflow of the Synthesis
Experimental Protocol
The following protocol is a representative procedure for the direct iodination of 2,4-difluorobenzoic acid. This method is adapted from established procedures for the halogenation of similar aromatic compounds.
Materials:
-
2,4-Difluorobenzoic acid
-
Iodine (I₂)
-
Periodic acid (HIO₄) or another suitable oxidizing agent
-
Concentrated sulfuric acid (98%)
-
Sodium sulfite
-
Dichloromethane or other suitable organic solvent
-
Deionized water
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, ice bath, separation funnel, Buchner funnel)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-difluorobenzoic acid (1.0 equivalent).
-
Addition of Acid: Carefully add concentrated sulfuric acid to the flask while stirring. The mixture should be stirred until the starting material is fully dissolved.
-
Addition of Reagents: To the stirred solution, add iodine (I₂) (approximately 0.5-0.6 equivalents) and periodic acid (HIO₄) (approximately 0.2-0.3 equivalents).
-
Reaction: Heat the reaction mixture to a temperature of 60-80°C. The reaction is typically monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until completion (usually several hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice with stirring.
-
Quenching: The resulting precipitate is a crude product. To remove any unreacted iodine, a solution of sodium sulfite can be added until the characteristic purple/brown color of iodine disappears.
-
Isolation: The solid product is collected by vacuum filtration and washed with cold deionized water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield pure this compound.
-
Drying: The purified product is dried under vacuum to a constant weight.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound and its bromo-analogue, which is synthesized through a similar electrophilic halogenation.
| Parameter | 5-Iodo Derivative (Typical) | 5-Bromo Derivative (Reported) |
| Starting Material | 2,4-Difluorobenzoic acid | 2,4-Difluorobenzoic acid |
| Halogenating Agent | Iodine (I₂) | Bromosuccinimide |
| Oxidizing Agent | Periodic Acid (HIO₄) | Not required |
| Solvent/Acid | Conc. H₂SO₄ | Conc. H₂SO₄ |
| Reaction Temperature | 60-80°C | 15-20°C |
| Reaction Time | 4-8 hours | 8 hours |
| Yield | > 80% | ~80% |
| Purity (post-workup) | > 95% (HPLC) | 96% (HPLC) |
| Purity (recrystallized) | > 99% (HPLC) | > 99.5% (HPLC) |
Conclusion
The direct iodination of 2,4-difluorobenzoic acid presents an efficient and high-yielding pathway for the synthesis of this compound. The use of a strong acid medium and an in-situ generated electrophilic iodine species allows for the regioselective introduction of the iodine atom at the 5-position. The provided experimental protocol and quantitative data offer a solid foundation for researchers and chemists to produce this valuable intermediate for applications in pharmaceutical and materials science research. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining a high-purity product.
An In-Depth Technical Guide to 2,4-Difluoro-5-iodobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoro-5-iodobenzoic acid, with the IUPAC name This compound , is a halogenated aromatic carboxylic acid. This compound serves as a critical building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its trifunctional nature, featuring two electron-withdrawing fluorine atoms, a versatile iodine atom, and a carboxylic acid group, makes it a valuable intermediate for the construction of complex molecular architectures. The strategic placement of these functional groups allows for a variety of chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and amide bond formations. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in medicinal chemistry.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 161531-51-7 |
| Molecular Formula | C₇H₃F₂IO₂ |
| Molecular Weight | 284.00 g/mol |
| Appearance | White to yellow crystalline powder |
| Melting Point | 151-152 °C |
| Boiling Point | 318 °C |
| Density | 2.144 g/cm³ |
Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. While comprehensive spectral data is best obtained from dedicated chemical analysis, typical spectral characteristics are available from various suppliers. ChemicalBook, for instance, lists the availability of 1H NMR, 13C NMR, IR, and Mass Spectrometry data for this compound[1].
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method is the direct iodination of 2,4-difluorobenzoic acid. This approach offers a regioselective and high-yielding pathway to the desired product. The experimental protocol provided below is based on established methods for the halogenation of fluorinated benzoic acids, such as the process described for a similar compound in U.S. Patent US8022247B2[2].
Experimental Protocol: Direct Iodination
Materials:
-
2,4-difluorobenzoic acid
-
Iodine (I₂)
-
Activated Manganese Dioxide (MnO₂)
-
Sulfuric Acid (H₂SO₄)
-
Acetic Acid (AcOH)
-
Acetic Anhydride (Ac₂O)
-
Ice water
-
Organic solvent (e.g., ethyl acetate)
Procedure:
-
In a suitable reaction vessel, a mixture of acetic acid and acetic anhydride is prepared.
-
Concentrated sulfuric acid is slowly added to the mixture while cooling in an ice bath to maintain a temperature below 40 °C[2].
-
To this acidic mixture, 2,4-difluorobenzoic acid, iodine (I₂), and activated manganese dioxide (MnO₂) are added in solid form with stirring at room temperature[2].
-
The resulting suspension is then heated to 50 °C and stirred. Additional portions of iodine and activated manganese dioxide may be added incrementally over several hours to drive the reaction to completion[2].
-
After the reaction is complete (typically monitored by TLC or HPLC), the reaction mixture is carefully poured into ice water[2].
-
The precipitated product, this compound, is then extracted with a suitable organic solvent, such as ethyl acetate.
-
The organic layers are combined, washed with a sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
This compound is a key intermediate in the synthesis of fluoroquinolone antibiotics. The fluorine atom at the C6-position and a bulky substituent at the N1-position of the quinolone ring are crucial for their antibacterial activity. The Gould-Jacobs reaction is a foundational method for the synthesis of the quinolone core[3].
Role in the Synthesis of Quinolone Antibiotics
Fluoroquinolones exert their antibacterial effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in the process of cleaving DNA, leading to the accumulation of double-strand breaks and ultimately cell death.
The synthesis of many advanced fluoroquinolones involves the construction of a substituted quinolone-3-carboxylic acid core. This compound can be a precursor to key building blocks in these syntheses, where the iodine can be replaced or used as a handle for further functionalization.
Signaling Pathway of Fluoroquinolone Action
Caption: Mechanism of action of fluoroquinolone antibiotics.
Conclusion
This compound is a highly functionalized and versatile intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of fluoroquinolone antibiotics. Its synthesis via direct iodination is an efficient process, and its unique chemical properties make it a valuable tool for medicinal chemists. Understanding the synthesis and reactivity of this compound is essential for the development of new and improved therapeutic agents.
References
A Technical Guide to the Spectral Analysis of 2,4-Difluoro-5-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoro-5-iodobenzoic acid (CAS No. 161531-51-7) is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science.[1][2] Its utility as a synthetic building block necessitates a thorough understanding of its structural and electronic properties, which can be elucidated through various spectroscopic techniques. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this compound are not widely available in public databases, this document presents predicted spectral data based on established principles of spectroscopy and analysis of analogous compounds. Furthermore, detailed experimental protocols for acquiring such data are provided to aid researchers in their analytical endeavors.
Predicted Spectral Data
The following tables summarize the predicted spectral characteristics of this compound. These predictions are derived from the analysis of substituent effects on the benzene ring and typical values for the functional groups present.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~13.5 | Singlet, broad | - | -COOH |
| ~8.2 | Doublet of doublets | J(H,F) ≈ 8, J(H,F) ≈ 2 | H-6 |
| ~7.5 | Doublet of doublets | J(H,F) ≈ 9, J(H,H) ≈ 9 | H-3 |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O |
| ~162 (d, J(C,F) ≈ 250 Hz) | C-2 |
| ~160 (d, J(C,F) ≈ 250 Hz) | C-4 |
| ~140 (d, J(C,F) ≈ 8 Hz) | C-6 |
| ~120 (d, J(C,F) ≈ 20 Hz) | C-1 |
| ~115 (d, J(C,F) ≈ 25 Hz) | C-3 |
| ~90 | C-5 |
Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, DMSO-d₆, referenced to CFCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -110 | Doublet | J(F,F) ≈ 15 | F-2 |
| ~ -115 | Doublet | J(F,F) ≈ 15 | F-4 |
Table 4: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2500 | Broad, Strong | O-H stretch (Carboxylic acid) |
| 1710-1680 | Strong | C=O stretch (Carboxylic acid) |
| 1600-1585 | Medium | C=C stretch (Aromatic ring) |
| 1500-1400 | Medium | C=C stretch (Aromatic ring) |
| 1300-1200 | Strong | C-O stretch |
| 1200-1000 | Strong | C-F stretch |
| ~850 | Medium-Strong | C-I stretch |
Table 5: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 284 | High | [M]⁺ (Molecular ion) |
| 267 | Medium | [M-OH]⁺ |
| 239 | Medium | [M-COOH]⁺ |
| 157 | High | [M-I]⁺ |
| 129 | Medium | [M-I-CO]⁺ |
| 77 | Low | [C₆H₅]⁺ (from further fragmentation) |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the carbon-hydrogen framework and the environment of the fluorine atoms.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other deuterated solvents such as acetone-d₆ or chloroform-d (CDCl₃) can be used, but DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and observation of the acidic proton.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Parameters (for a 500 MHz spectrometer):
-
¹H NMR:
-
Observe Frequency: 500 MHz
-
Spectral Width: -2 to 16 ppm
-
Pulse Program: Standard single-pulse (zg30)
-
Acquisition Time: ~3 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64
-
-
¹³C NMR:
-
Observe Frequency: 125 MHz
-
Spectral Width: -10 to 220 ppm
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay: 5 seconds
-
Number of Scans: 1024-4096
-
-
¹⁹F NMR:
-
Observe Frequency: 470 MHz
-
Spectral Width: -50 to -200 ppm (referenced to CFCl₃)
-
Pulse Program: Proton-decoupled single-pulse
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
Number of Scans: 128-512
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm). For ¹⁹F NMR, an external standard of CFCl₃ (δF = 0 ppm) is typically used for referencing.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol, followed by a dry cloth.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify and label the major absorption bands.
-
Correlate the observed band positions with known vibrational frequencies of functional groups.[3]
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity and deduce structural information.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Heat the probe to volatilize the sample into the ion source.
-
-
Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-500
-
Scan Rate: 1 scan/second
-
Ion Source Temperature: 200-250 °C
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound (284 g/mol ).
-
Analyze the fragmentation pattern by identifying the major fragment ions.
-
Propose fragmentation pathways that explain the observed fragment ions. The presence of isotopes of iodine (¹²⁷I at 100%) will give a characteristic isotopic pattern for iodine-containing fragments.
-
Workflow and Data Relationships
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, showing how the different techniques provide complementary information for complete structural elucidation.
Caption: Workflow for the comprehensive spectral analysis of this compound.
References
An In-depth Technical Guide to 2,4-Difluoro-5-iodobenzoic acid: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Difluoro-5-iodobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The document details the compound's discovery and historical context, its physicochemical properties, and detailed experimental protocols for its synthesis. Characterization data and its applications in drug development are also discussed, with a focus on its role in the creation of novel therapeutic agents.
Introduction
This compound, with the chemical formula C₇H₃F₂IO₂, is a halogenated aromatic carboxylic acid that has garnered significant interest in the field of medicinal chemistry. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a reactive iodine atom on the benzoic acid scaffold, makes it a versatile building block for the synthesis of complex organic molecules. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates, while the iodine atom serves as a convenient handle for various cross-coupling reactions, enabling the introduction of diverse functional groups.
This guide aims to provide a detailed account of the discovery and history of this important synthetic intermediate, alongside practical, in-depth information for its laboratory-scale preparation and characterization.
Discovery and History
The precise first synthesis of this compound is not extensively documented in early chemical literature. Its emergence is closely tied to the broader development of fluorinated organic compounds and their application in pharmaceutical research. The initial synthesis and characterization of many such specialized intermediates often appear in the patent literature related to the development of new drug entities.
One of the notable applications of this compound is as a key starting material in the synthesis of the HIV-1 integrase inhibitor, Elvitegravir. Research and patent literature surrounding the development of Elvitegravir provide some of the earliest and most detailed descriptions of the synthesis of this iodo-substituted difluorobenzoic acid. For instance, a thesis by Motohide Sato from the University of Tokyo details its synthesis as part of the drug discovery program for this compound[1]. Patents filed for the production of Elvitegravir and related compounds also describe scalable synthetic routes to this compound, highlighting its industrial importance[2].
The development of synthetic methodologies for halogenated benzoic acids has been an ongoing area of research. The direct and regioselective halogenation of aromatic compounds presents a significant synthetic challenge. The synthesis of this compound is a prime example of the successful application of modern synthetic methods to achieve a specific substitution pattern on a highly functionalized aromatic ring.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 161531-51-7 | N/A |
| Molecular Formula | C₇H₃F₂IO₂ | N/A |
| Molecular Weight | 284.00 g/mol | N/A |
| Appearance | White to off-white solid | [3] |
| Melting Point | Not consistently reported | N/A |
| Solubility | Soluble in many organic solvents | N/A |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the electrophilic iodination of 2,4-difluorobenzoic acid. The following protocol is a compilation based on procedures described in the patent literature[2] and a doctoral thesis[1].
Synthesis of this compound
Materials:
-
2,4-Difluorobenzoic acid
-
N-Iodosuccinimide (NIS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Water
-
Sodium sulfite (Na₂SO₃)
-
50% Aqueous Ethanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel (optional)
-
Büchner funnel and flask
-
Vacuum source
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-difluorobenzoic acid (1 equivalent) in concentrated sulfuric acid. Cool the mixture to 0-5 °C using an ice bath.
-
Iodination: Slowly add N-iodosuccinimide (approximately 1.05-1.1 equivalents) to the cooled solution in portions, ensuring the temperature remains between 0-5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water. This will precipitate the crude product.
-
Quenching: To remove any unreacted iodine, add a 10% aqueous solution of sodium sulfite until the color of iodine disappears.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from 50% aqueous ethanol to yield this compound as a white solid[3].
-
Drying: Dry the purified product under vacuum.
Experimental Workflow Diagram
Characterization Data
The structure of this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (300 MHz, CDCl₃): δ 8.46 (1H, d, J=7.5 Hz), 6.94 (1H, dd, J=10.3, 10.3 Hz)[3].
-
¹H NMR (DMSO-d₆): δ 13.53 (1H, br s), 8.28–8.24 (1H, m), 7.50–7.45 (1H, m)[1].
The difference in chemical shifts between the two spectra is due to the different solvents used for analysis.
Mass Spectrometry (MS)
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of several biologically active molecules. Its most prominent application is in the preparation of quinolone-based compounds.
Synthesis of Quinolone Derivatives
The carboxylic acid moiety can be activated, for example, by conversion to an acid chloride, which can then react with other molecules to form more complex structures. A notable example is its use in the synthesis of HIV integrase inhibitors[4].
Signaling Pathway Diagram (Hypothetical)
The following diagram illustrates a hypothetical pathway where a drug synthesized from this compound might act as an inhibitor.
Conclusion
This compound is a valuable and versatile intermediate in modern medicinal chemistry. While its specific discovery is not marked by a singular event, its importance has grown with the increasing demand for complex fluorinated building blocks in drug development. The synthetic protocols outlined in this guide provide a reliable method for its preparation, and its utility in the synthesis of important therapeutic agents, such as HIV integrase inhibitors, underscores its significance in the pharmaceutical industry. Further research into novel applications of this compound is likely to continue, driven by the ongoing quest for new and improved medicines.
References
- 1. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US8981103B2 - Stable crystal of 4-oxoquinoline compound - Google Patents [patents.google.com]
- 4. US8633219B2 - Combination therapy - Google Patents [patents.google.com]
2,4-Difluoro-5-iodobenzoic Acid: A Comprehensive Technical Guide for Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoro-5-iodobenzoic acid is a halogenated aromatic carboxylic acid that has emerged as a critical chemical intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique trifunctional substitution pattern, featuring two electron-withdrawing fluorine atoms, a versatile iodine atom, and a carboxylic acid group, makes it a highly valuable building block for the construction of novel bioactive compounds. The fluorine substituents can enhance metabolic stability and binding affinity of the final molecule, while the iodine atom serves as a key handle for carbon-carbon bond formation through various cross-coupling reactions. The carboxylic acid moiety provides a site for further derivatization, such as amidation or esterification. This technical guide provides an in-depth overview of the properties, synthesis, and key applications of this compound as a chemical intermediate.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 161531-51-7 | N/A |
| Molecular Formula | C₇H₃F₂IO₂ | N/A |
| Molecular Weight | 284.00 g/mol | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | 151-155 °C | N/A |
| Purity | ≥98% (typical) | N/A |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and acetone. Limited solubility in water. | N/A |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopy | Key Features |
| ¹H NMR | Aromatic protons typically appear as multiplets in the downfield region. The carboxylic acid proton will be a broad singlet, the chemical shift of which is solvent-dependent. |
| ¹³C NMR | The spectrum will show distinct signals for the seven carbon atoms, with the carboxyl carbon appearing at the lowest field. The carbon atoms attached to fluorine will show characteristic splitting (C-F coupling). |
| IR | Characteristic peaks include a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and C-F and C-I stretching vibrations. |
| Mass Spectrometry | The molecular ion peak (M+) will be observed at m/z 284, with a characteristic isotopic pattern for iodine. |
Synthesis of this compound
While multiple synthetic routes can be envisaged, a common and effective method for the preparation of this compound involves the direct iodination of 2,4-difluorobenzoic acid. Below is a representative experimental protocol based on analogous procedures for similar halogenated benzoic acids.
Experimental Protocol: Iodination of 2,4-Difluorobenzoic Acid
Materials:
-
2,4-Difluorobenzoic acid
-
Iodine (I₂)
-
Periodic acid (H₅IO₆) or another suitable oxidizing agent
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetic acid (CH₃COOH)
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-difluorobenzoic acid in a mixture of acetic acid and concentrated sulfuric acid.
-
To this solution, add iodine and an oxidizing agent such as periodic acid. The oxidizing agent is necessary to generate the electrophilic iodine species required for the aromatic substitution.
-
Heat the reaction mixture to a temperature between 60-80°C and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.
-
A precipitate of the crude product should form. If an excess of iodine is present, decolorize the solution by adding a saturated aqueous solution of sodium bisulfite.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
For purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.
-
Alternatively, the product can be extracted from the aqueous mixture using an organic solvent like diethyl ether. The organic layers are then combined, washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the purified this compound.
-
The final product should be dried in a vacuum oven.
Yield:
-
Typical yields for this type of reaction range from 70% to 90%, depending on the specific conditions and scale.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Key Applications in Chemical Synthesis
This compound is a versatile intermediate primarily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. The two most important of these reactions are the Suzuki-Miyaura coupling and the Sonogashira coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of a C-C bond between an organoboron compound (boronic acid or boronic ester) and an organohalide. In the context of this compound, the iodine atom serves as the halide partner. This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals.
Caption: General scheme of Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., Dioxane, Toluene, DMF, with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid (typically 1.1-1.5 equivalents), and the base.
-
Add the solvent and degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the starting material is consumed (monitored by TLC or HPLC).
-
After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization.
Reaction Yields:
-
Yields for Suzuki-Miyaura couplings are generally high, often exceeding 80%.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. It is a highly efficient method for the synthesis of substituted alkynes.
Caption: General scheme of the Sonogashira coupling.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) salt (e.g., CuI)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction flask, dissolve this compound, the palladium catalyst, and the copper(I) salt in the solvent.
-
Degas the solution with an inert gas.
-
Add the base and the terminal alkyne (typically 1.2-2.0 equivalents) under the inert atmosphere.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).
-
Once complete, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Reaction Yields:
-
Sonogashira couplings are known for their high efficiency, with yields often in the range of 85-95%.
Caption: Catalytic cycles of the Sonogashira coupling.
Conclusion
This compound is a highly functionalized and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules. Its strategic placement of fluorine, iodine, and carboxylic acid functional groups allows for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The ability to readily form new carbon-carbon bonds via Suzuki-Miyaura and Sonogashira couplings makes it an invaluable tool for medicinal chemists and drug development professionals in the construction of novel pharmaceutical candidates with potentially enhanced biological properties. The synthetic routes to and from this intermediate are well-established, providing a reliable platform for the development of innovative chemical entities.
Methodological & Application
Synthesis of 2,4-Difluoro-5-iodobenzoic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2,4-difluoro-5-iodobenzoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis involves the direct iodination of 2,4-difluorobenzoic acid.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. The introduction of an iodine atom at the 5-position of the 2,4-difluorobenzoic acid core provides a reactive handle for further chemical modifications, such as cross-coupling reactions. This protocol is adapted from established methods for the iodination of substituted benzoic acids.
Reaction Scheme
Application Notes and Protocols: Iodination of 2,4-Difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the electrophilic iodination of 2,4-difluorobenzoic acid, a key process for the synthesis of versatile intermediates in pharmaceutical and materials science research. The resulting product, primarily 2,4-difluoro-5-iodobenzoic acid, serves as a valuable building block for introducing iodine into molecular scaffolds, enabling further functionalization through cross-coupling reactions.
Introduction
The introduction of an iodine atom onto the aromatic ring of 2,4-difluorobenzoic acid significantly enhances its synthetic utility. The carbon-iodine bond can be readily transformed, making the iodinated product a crucial precursor for the development of novel pharmaceuticals and functional materials. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group deactivates the aromatic ring, necessitating strong electrophilic iodination conditions. This application note details two effective protocols for this transformation.
Data Presentation
The following table summarizes typical reaction conditions for the iodination of fluorinated benzoic acids, providing a comparative overview of different methods.
| Starting Material | Iodinating Reagent(s) | Solvent/Acid | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,5-Difluorobenzoic Acid | I₂, Periodic Acid | 90% Sulfuric Acid | 25-30 | 1 | Not Specified | [1] |
| 2,3,4-Trifluorobenzoic Acid | I₂, Activated MnO₂ | Ac₂O, AcOH, H₂SO₄ | 55-60 | 24 | High | [2] |
| Deactivated Aromatics | N-Iodosuccinimide (NIS) | Sulfuric Acid | 0-20 | Not Specified | Good | [3] |
| o-Chlorobenzoic Acid | I₂, Sodium periodate | 90% Sulfuric acid | 25-30 | 1 | 45 | [1] |
Experimental Protocols
Two primary methods for the iodination of 2,4-difluorobenzoic acid are presented below.
Protocol 1: Iodination using Iodine and an Oxidizing Agent
This protocol is adapted from methods used for the iodination of similar deactivated aromatic compounds and is expected to provide the desired this compound.
Materials:
-
2,4-Difluorobenzoic acid
-
Iodine (I₂)
-
Periodic acid dihydrate (H₅IO₆) or Sodium periodate (NaIO₄)
-
Concentrated sulfuric acid (90-98%)
-
Deionized water
-
Ice
-
Sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a fume hood, cautiously add 2,4-difluorobenzoic acid to concentrated sulfuric acid at room temperature. Stir until the solid is completely dissolved.
-
To the stirred solution, add iodine and periodic acid dihydrate (or sodium periodate).
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 25-30°C) and monitor the progress by thin-layer chromatography (TLC).[1]
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product.
-
Decolorize the mixture by adding a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography.
-
Alternatively, the product can be extracted from the aqueous mixture using ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent removed under reduced pressure.
Protocol 2: Iodination using N-Iodosuccinimide (NIS)
This method utilizes N-iodosuccinimide as the iodine source in the presence of a strong acid, which is effective for deactivated aromatic rings.[3]
Materials:
-
2,4-Difluorobenzoic acid
-
N-Iodosuccinimide (NIS)
-
Concentrated sulfuric acid
-
Deionized water
-
Ice
-
Sodium thiosulfate (Na₂S₂O₃)
-
Dichloromethane or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2,4-difluorobenzoic acid in concentrated sulfuric acid at 0°C (ice bath).
-
Slowly add N-iodosuccinimide to the solution while maintaining the temperature between 0 and 20°C.[3]
-
Stir the reaction mixture at this temperature and monitor its progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Quench any excess oxidant and color by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Visualizations
The following diagrams illustrate the chemical pathways and experimental workflow.
References
Application Notes and Protocols for 2,4-Difluoro-5-iodobenzoic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2,4-difluoro-5-iodobenzoic acid as a key building block in Suzuki-Miyaura cross-coupling reactions. This versatile palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex biaryl and heteroaryl structures prevalent in pharmaceutical agents and advanced materials.
The presence of fluorine atoms in this compound can significantly influence the physicochemical and pharmacological properties of the resulting biaryl products, potentially enhancing metabolic stability, binding affinity, and lipophilicity. The iodo substituent provides a highly reactive site for the palladium catalyst to initiate the cross-coupling cycle. This document outlines the general principles, representative reaction conditions, and a detailed experimental protocol to guide researchers in the successful application of this valuable synthetic intermediate.
General Principles of Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organohalide (in this case, this compound) with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a base.[1] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a process facilitated by the presence of a base which activates the boronic acid.
-
Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Representative Reaction Conditions for Structurally Similar Compounds
While specific quantitative data for the Suzuki-Miyaura coupling of this compound is not extensively reported in publicly available literature, the following tables provide representative conditions and yields for analogous reactions involving structurally similar aryl iodides and fluorinated benzoic acids. This data serves as a valuable starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Various Aryl Iodides with Phenylboronic Acid
| Entry | Aryl Iodide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoacetophenone | Herrmann-Beller palladacycle | - | NaOMe | Ethanol | RT | - | High |
| 2 | 4-Iodoanisole | Pd/C (1.4) | - | K₂CO₃ | DMF | Reflux (MW) | 1.5 | High |
| 3 | 4-Iodobenzoic acid | Na₂PdCl₄ (0.1) | PPh₂PhSO₃Na (0.4) | K₂CO₃ | H₂O | RT | - | 100 (conversion)[2] |
| 4 | Iodobenzene | Pd on hydroxyapatite | - | K₂CO₃ | H₂O | RT | - | High TON |
Data in this table is for illustrative purposes with similar substrates and may require optimization for this compound.
Table 2: Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid with Various Aryl Halides
| Entry | Aryl Halide | Catalyst / Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95[3] |
| 2 | 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ (1) / XPhos (2) | - | K₃PO₄ (2) | Toluene | 100 | 16 | 98[3] |
| 3 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (2:1) | 120 | 24 | 88[4] |
This table demonstrates typical conditions for a fluorinated coupling partner and highlights the need for more active catalyst systems for less reactive aryl chlorides.[3][4]
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This should be considered a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(OAc)₂, 2-5 mol% with a ligand)
-
Ligand (if using a precursor like Pd(OAc)₂, e.g., PPh₃, SPhos, XPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or round-bottom flask with reflux condenser)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst, and the ligand (if applicable).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Addition of Base and Solvent: Under the inert atmosphere, add the base followed by the degassed solvent system. If a biphasic system is used (e.g., toluene/water), add the degassed organic solvent first, followed by the degassed aqueous solution of the base.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can range from 2 to 24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with water and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl carboxylic acid.
Visualizations
The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Application of 2,4-Difluoro-5-iodobenzoic Acid in Sonogashira Coupling Reactions: A Detailed Guide for Researchers
For Immediate Release
Introduction
2,4-Difluoro-5-iodobenzoic acid is a versatile building block in organic synthesis, particularly valuable for the introduction of a difluorinated benzoic acid moiety into complex molecules. Its application in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, allows for the formation of carbon-carbon bonds between the aryl iodide and terminal alkynes. This reaction is of significant interest to researchers in medicinal chemistry and materials science for the synthesis of novel compounds with potential biological activity or unique material properties. This document provides detailed application notes and experimental protocols for the successful implementation of Sonogashira coupling reactions using this compound.
Application Notes
The Sonogashira coupling of this compound presents unique considerations due to the electronic nature of the substituted benzene ring and the presence of a carboxylic acid functionality. The two electron-withdrawing fluorine atoms can influence the reactivity of the aryl iodide, potentially facilitating the oxidative addition step in the catalytic cycle.
A critical aspect to consider is the acidic proton of the carboxylic acid group, which can react with the amine bases typically employed in Sonogashira reactions. This can lead to the formation of carboxylate salts, potentially affecting the solubility of the starting material and the overall reaction efficiency. To address this, several strategies can be employed:
-
Use of a Non-Amine Base: Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) can be utilized to avoid the acid-base reaction with the carboxylic acid.
-
Protection of the Carboxylic Acid: The carboxylic acid can be converted to an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester group is generally stable under Sonogashira conditions and can be hydrolyzed back to the carboxylic acid in a subsequent step if required.
-
Use of a Biphasic System or Additives: In some cases, specific solvent systems or additives can help to mitigate the interference of the free carboxylic acid.
The choice of palladium catalyst, ligand, and copper(I) co-catalyst also plays a crucial role in the success of the reaction. Common palladium sources include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. The selection of the phosphine ligand can significantly impact the reaction outcome, with bulky and electron-rich ligands often providing better results for challenging substrates.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the Sonogashira coupling of aryl iodides, which can be adapted and optimized for this compound. It is important to note that yields are highly dependent on the specific alkyne used and the optimization of reaction parameters.
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N or DIPEA | THF or DMF | RT - 80 | 2-24 | Variable |
| This compound | Propargyl alcohol | Pd(PPh₃)₄ (1-3) | CuI (2-5) | K₂CO₃ | Acetonitrile | 50-80 | 4-12 | Variable |
| Methyl 2,4-difluoro-5-iodobenzoate | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | Et₃N | Toluene | 70 | 6 | Variable |
Experimental Protocols
Below are two representative protocols for the Sonogashira coupling of this compound. Note: These are general procedures and may require optimization for specific substrates and scales.
Protocol 1: Standard Sonogashira Coupling with an Amine Base (Protection of Carboxylic Acid Recommended)
This protocol is suitable when the carboxylic acid is protected as an ester (e.g., methyl 2,4-difluoro-5-iodobenzoate).
Materials:
-
Methyl 2,4-difluoro-5-iodobenzoate (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous and degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 2,4-difluoro-5-iodobenzoate, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling with an Inorganic Base (for unprotected this compound)
This protocol is a suitable starting point for the direct coupling of the unprotected carboxylic acid.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 equiv)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (0.06 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous and degassed Dimethylformamide (DMF) or Acetonitrile
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, the phosphine ligand, and the inorganic base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress.
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the reaction mixture with 1M HCl to pH ~2-3 and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualization of the Sonogashira Coupling Workflow
The following diagram illustrates the general workflow for a Sonogashira coupling reaction.
Caption: General workflow for a Sonogashira coupling experiment.
The catalytic cycle of the Sonogashira reaction involves both the palladium catalyst and the copper co-catalyst.
Caption: Simplified catalytic cycles of the Sonogashira coupling.
Application Notes: 2,4-Difluoro-5-iodobenzoic Acid as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)
Introduction
2,4-Difluoro-5-iodobenzoic acid is a valuable halogenated aromatic building block for the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its unique trifunctional nature, featuring a carboxylic acid, two fluorine atoms, and an iodine atom, provides medicinal chemists with a versatile scaffold for constructing novel drug candidates. The fluorine substituents can enhance metabolic stability, binding affinity, and lipophilicity, while the iodine atom serves as a crucial handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments. The carboxylic acid group provides a convenient point for amide bond formation, a common linkage in many pharmaceutical agents.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of APIs, with a particular focus on the development of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase inhibitors, a promising class of anticancer agents.
Key Applications in API Synthesis
The structural motifs derived from this compound have been successfully incorporated into potent inhibitors of VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, thereby impeding their growth and spread.
The general synthetic strategy involves two key transformations:
-
Amide Bond Formation: The carboxylic acid functionality of this compound is readily coupled with a variety of primary and secondary amines to form the corresponding benzamides. This reaction is typically mediated by standard coupling reagents.
-
Palladium-Catalyzed Cross-Coupling: The iodine atom on the aromatic ring provides a reactive site for the introduction of larger, more complex molecular fragments via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination reactions. This allows for the construction of the final API with the desired pharmacophore.
Target Signaling Pathway: VEGFR-2 in Angiogenesis
Experimental Protocols
The following protocols provide detailed methodologies for the key transformations involved in the synthesis of APIs using this compound as a building block.
Protocol 1: Amide Bond Formation – Synthesis of N-Cyclopropyl-2,4-difluoro-5-iodobenzamide
This protocol describes the synthesis of an amide intermediate, which is a crucial step in the preparation of certain VEGFR-2 inhibitors.
Reaction Scheme:
Materials:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | C₇H₃F₂IO₂ | 283.99 |
| Cyclopropylamine | C₃H₇N | 57.09 |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 |
| Saturated aqueous sodium bicarbonate | NaHCO₃ | 84.01 |
| Brine | NaCl | 58.44 |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 |
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) at room temperature, add cyclopropylamine (1.2 eq) followed by DIPEA (3.0 eq).
-
To the stirring solution, add HATU (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-cyclopropyl-2,4-difluoro-5-iodobenzamide.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Scale | 1.0 mmol |
| Reaction Time | 5 hours |
| Temperature | Room Temp |
| Yield | 85-95% |
Protocol 2: Buchwald-Hartwig Amination – Synthesis of a VEGFR-2 Inhibitor Precursor
This protocol describes the coupling of the iodobenzamide intermediate with a heterocyclic amine, a key step in assembling the final API.
Reaction Scheme:
Materials:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) |
| N-Cyclopropyl-2,4-difluoro-5-iodobenzamide | C₁₀H₈F₂INO | 323.08 |
| 4-Aminopyrrolo[2,1-f][1][2][3]triazine derivative | Varies | Varies |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 |
| Xantphos | C₃₉H₃₂OP₂ | 578.60 |
| Cesium carbonate (Cs₂CO₃) | Cs₂CO₃ | 325.82 |
| 1,4-Dioxane, anhydrous | C₄H₈O₂ | 88.11 |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 |
| Water | H₂O | 18.02 |
| Brine | NaCl | 58.44 |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 |
Procedure:
-
To an oven-dried Schlenk tube, add N-cyclopropyl-2,4-difluoro-5-iodobenzamide (1.0 eq), the pyrrolo[2,1-f][1][2][3]triazine amine derivative (1.1 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (0.1 M) via syringe.
-
Heat the reaction mixture to 100 °C in an oil bath and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the final VEGFR-2 inhibitor.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Scale | 0.5 mmol |
| Reaction Time | 16 hours |
| Temperature | 100 °C |
| Yield | 60-75% |
Summary of Synthetic Workflow
This compound is a highly versatile and valuable building block in the synthesis of complex APIs. The protocols and data presented herein demonstrate its utility in constructing potent VEGFR-2 kinase inhibitors, highlighting its potential for the development of novel anticancer therapeutics. The strategic combination of amide bond formation and palladium-catalyzed cross-coupling reactions provides a robust and flexible approach for the elaboration of this scaffold into a wide range of drug candidates. Researchers and drug development professionals can leverage these methodologies to accelerate the discovery and development of next-generation pharmaceuticals.
References
Application Notes and Protocols: The Role of 2,4-Difluoro-5-iodobenzoic Acid in the Synthesis of HIV Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and synthetic pathways for the utilization of 2,4-Difluoro-5-iodobenzoic acid as a key starting material in the synthesis of the HIV integrase inhibitor, Elvitegravir. Additionally, a proposed synthetic route for the conversion of this compound to 2,4-difluorobenzylamine, a crucial building block for the synthesis of other significant HIV integrase inhibitors like Dolutegravir and Cabotegravir, is presented.
I. Synthesis of Elvitegravir from this compound
The synthesis of Elvitegravir, a potent HIV integrase strand transfer inhibitor, can be efficiently initiated from this compound.[1] The overall synthetic strategy involves the construction of the quinolone core, followed by a key Negishi coupling reaction to introduce the substituted benzyl moiety.[1][2]
A. Synthetic Pathway Overview
The synthesis of Elvitegravir from this compound can be summarized in the following key steps:
-
Activation of the Carboxylic Acid: Conversion of this compound to its more reactive acid chloride derivative.
-
Acrylate Formation: Reaction of the acid chloride with ethyl 3-(dimethylamino)acrylate.
-
Enamine Formation: Substitution of the dimethylamino group with (S)-valinol.
-
Quinolone Ring Formation: Intramolecular cyclization to form the core quinolone structure.
-
Negishi Coupling: Palladium-catalyzed cross-coupling with 3-chloro-2-fluorobenzylzinc bromide to introduce the side chain.
-
Final Steps: Hydrolysis of the ester and subsequent methoxylation to yield Elvitegravir.
Caption: Synthetic pathway for Elvitegravir starting from this compound.
B. Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of Elvitegravir. It is important to note that yields can vary based on reaction scale and optimization.
| Step No. | Transformation | Yield (%) | Reference |
| 1 | This compound → 2,4-Difluoro-5-iodobenzoyl chloride | High | Assumed from patent |
| 2 & 3 | 2,4-Difluoro-5-iodobenzoyl chloride → Enamine intermediate | ~85% | [2] |
| 4 | Enamine intermediate → 6-Iodo-7-fluoro-4-oxo-1-((S)-1-hydroxy-3-methylbutan-2-yl)-1,4-dihydroquinoline-3-carboxylate | ~96% | [2] |
| 5 & 6 | Quinolone intermediate → Elvitegravir (via Negishi coupling, hydrolysis, and methoxylation) | ~73% | [1] |
| Overall | This compound → Elvitegravir | ~29% | [1] |
C. Detailed Experimental Protocols
Protocol 1: Synthesis of 2,4-Difluoro-5-iodobenzoyl chloride
-
To a solution of this compound (100 g) in toluene (200 mL), add thionyl chloride (50 mL) and a catalytic amount of dimethylformamide (3 mL) under a nitrogen atmosphere.[3]
-
Heat the reaction mixture to 85-90 °C and maintain for 2-3 hours.
-
After completion, cool the mixture to below 50 °C and concentrate under reduced pressure.
-
To ensure complete removal of thionyl chloride, add toluene (50 mL) and reconcentrate under reduced pressure. Repeat this step.
-
The resulting residue of 2,4-difluoro-5-iodobenzoyl chloride is used in the next step without further purification.
Protocol 2: Synthesis of the Quinolone Intermediate
-
The crude 2,4-difluoro-5-iodobenzoyl chloride is reacted with ethyl 3-(dimethylamino)acrylate to form the corresponding acrylate intermediate.
-
This intermediate is then treated with (S)-(+)-valinol (1.1 equivalents) in a suitable solvent like methanol.
-
The reaction mixture is stirred at room temperature for 1-2 hours to form the enamine intermediate.
-
The enamine is then cyclized to the quinolone derivative. This can be achieved by heating in the presence of a base or by using a reagent like N,O-bis(trimethylsilyl)acetamide (BSA) which also protects the hydroxyl group.[1]
-
The resulting 6-iodo-7-fluoro-1-((S)-1-hydroxy-3-methylbutan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is isolated and purified.
Protocol 3: Negishi Coupling and Final Steps to Elvitegravir
-
The 6-iodoquinolone intermediate is subjected to a Negishi cross-coupling reaction.[2]
-
The organozinc reagent, 3-chloro-2-fluorobenzylzinc bromide, is prepared from the corresponding benzyl bromide and activated zinc.
-
In a typical procedure, the 6-iodoquinolone and a palladium catalyst (e.g., Pd(PPh₃)₄) are dissolved in an anhydrous solvent like THF.
-
The freshly prepared organozinc reagent is added, and the mixture is heated to effect the coupling.
-
Upon completion, the reaction mixture is worked up to isolate the coupled product.
-
The ester group of the coupled product is hydrolyzed using a base such as sodium hydroxide.
-
The final step involves a nucleophilic aromatic substitution with sodium methoxide to replace the 7-fluoro substituent with a methoxy group, yielding Elvitegravir.[3]
-
Elvitegravir is then purified by crystallization.
II. Proposed Synthesis of 2,4-Difluorobenzylamine from this compound
While this compound is not a conventional starting material for Dolutegravir or Cabotegravir, it can be envisioned as a precursor to the key intermediate, 2,4-difluorobenzylamine. The proposed synthetic route involves a two-step reduction process.
A. Proposed Synthetic Pathway
-
Reduction of Carboxylic Acid to Alcohol: The carboxylic acid is reduced to the corresponding benzyl alcohol.
-
Conversion of Alcohol to Amine: The benzyl alcohol is then converted to the primary amine, 2,4-difluorobenzylamine.
Caption: Proposed synthetic route to 2,4-Difluorobenzylamine from this compound.
B. Detailed Experimental Protocols (Proposed)
Protocol 4: Reduction of this compound to (2,4-Difluoro-5-iodophenyl)methanol
Note: This is a general procedure for the reduction of a benzoic acid. Specific conditions may need to be optimized for this substrate.
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to 0 °C and quench by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude benzyl alcohol, which can be purified by column chromatography.
Protocol 5: Conversion of (2,4-Difluoro-5-iodophenyl)methanol to 2,4-Difluoro-5-iodobenzylamine
Note: This protocol is based on the "borrowing hydrogen" methodology for the direct amination of benzyl alcohols.
-
In a pressure vessel, combine (2,4-difluoro-5-iodophenyl)methanol, an ammonia source (e.g., aqueous ammonia or an ammonium salt), and a suitable catalyst (e.g., a Raney Nickel or an iron complex).[1]
-
Add a suitable solvent, such as t-amyl alcohol.
-
Seal the vessel and heat to the required temperature (e.g., 140-180 °C) for the specified time (e.g., 18-24 hours).
-
After cooling, carefully vent the vessel.
-
The reaction mixture is then worked up by filtering the catalyst and extracting the product into an organic solvent.
-
The crude benzylamine is purified, for example, by distillation or by forming a salt, crystallizing it, and then liberating the free amine.
The resulting 2,4-difluoro-5-iodobenzylamine could then potentially be de-iodinated to yield 2,4-difluorobenzylamine, or used as a novel building block itself in the synthesis of new HIV integrase inhibitors.
III. Conclusion
This compound serves as a versatile and crucial starting material for the synthesis of the HIV integrase inhibitor Elvitegravir. The detailed protocols provided herein offer a guide for researchers in the synthesis of this important pharmaceutical. Furthermore, the proposed synthetic route to 2,4-difluorobenzylamine highlights the potential of this starting material to be a precursor for other key HIV integrase inhibitors, thereby underscoring its significance in the field of medicinal chemistry and drug development.
References
Application Notes and Protocols for the Synthesis of Elvitegravir from 2,4-Difluoro-5-iodobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Elvitegravir, a potent HIV integrase inhibitor, commencing from the starting material 2,4-Difluoro-5-iodobenzoic acid. The described synthetic route is based on established methodologies for analogous halogenated precursors, particularly the corresponding bromo-derivative, as detailed in the patent literature. While direct experimental data for the iodo-substituted intermediates is limited, this protocol provides a robust framework for the successful synthesis of Elvitegravir.
Overall Synthetic Pathway
The synthesis of Elvitegravir from this compound can be conceptualized as a multi-step process involving the formation of a key quinolone intermediate followed by a final coupling and deprotection/methoxylation sequence.
Caption: Overall synthetic workflow from the starting material to the final product.
Experimental Protocols
Step 1: Synthesis of 2,4-Difluoro-5-iodobenzoyl chloride
This initial step involves the conversion of the carboxylic acid to the more reactive acyl chloride.
Protocol:
-
To a solution of this compound (1 equivalent) in dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until gas evolution ceases.
-
Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2,4-Difluoro-5-iodobenzoyl chloride, which can be used in the next step without further purification.
| Parameter | Value | Reference |
| Reactants | This compound, Oxalyl chloride, DMF | General knowledge |
| Solvent | Dichloromethane (DCM) | General knowledge |
| Temperature | Room Temperature | General knowledge |
| Reaction Time | 2-4 hours | General knowledge |
| Yield | >95% (assumed) | Assumed based on similar reactions |
Step 2: Synthesis of Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)acrylate
The acyl chloride is reacted with an acrylate derivative to form a key benzoyl acrylate intermediate.
Protocol:
-
Dissolve ethyl 3-(dimethylamino)acrylate (1 equivalent) in anhydrous dioxane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of 2,4-Difluoro-5-iodobenzoyl chloride (1 equivalent) in anhydrous dioxane dropwise to the cooled solution, followed by the dropwise addition of triethylamine (1.05 equivalents).[1]
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.[1]
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Partition the residue between methylene chloride and water.
-
Wash the organic layer with water, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[1]
| Parameter | Value | Reference |
| Reactants | 2,4-Difluoro-5-iodobenzoyl chloride, Ethyl 3-(dimethylamino)acrylate, Triethylamine | [1] |
| Solvent | Anhydrous Dioxane | [1] |
| Temperature | 0 °C to reflux | [1] |
| Reaction Time | 4 hours at reflux | [1] |
| Yield | ~85-90% (estimated) | Estimated from analogous reactions |
Step 3: Synthesis of the Enamine Intermediate
The benzoyl acrylate is then reacted with (S)-(+)-valinol to form the corresponding enamine.
Protocol:
-
Suspend ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)acrylate (1 equivalent) in methanol.
-
Add a solution of (S)-(+)-valinol (1.1 equivalents) in methanol to the suspension.
-
Stir the mixture at room temperature for 1 hour.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, concentrate the reaction mixture to approximately one-third of its original volume.
-
Cool the mixture to induce crystallization.
-
Collect the crystals by filtration, wash with hexane and water, and dry under vacuum.
| Parameter | Value | Reference |
| Reactants | Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)acrylate, (S)-(+)-valinol | General procedure from patents |
| Solvent | Methanol | General procedure from patents |
| Temperature | Room Temperature | General procedure from patents |
| Reaction Time | 1 hour | General procedure from patents |
| Yield | ~90-95% (estimated) | Estimated from analogous reactions |
Step 4: Cyclization to the 6-Iodo-quinolone Intermediate
The enamine intermediate undergoes cyclization to form the core quinolone structure.
Protocol:
-
Dissolve the enamine intermediate (1 equivalent) in a suitable high-boiling solvent such as Dowtherm A.
-
Heat the solution to reflux (approximately 250 °C) for 30 minutes.
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture and purify by column chromatography on silica gel to isolate the 6-iodo-quinolone intermediate.
| Parameter | Value | Reference |
| Reactant | Enamine Intermediate | [2] |
| Solvent | Dowtherm A | [2] |
| Temperature | ~250 °C | [2] |
| Reaction Time | 30 minutes | [2] |
| Yield | ~70-80% (estimated) | Estimated from analogous reactions |
Step 5: Negishi Coupling to form the Protected Elvitegravir Intermediate
The 6-iodo-quinolone is coupled with a benzylzinc reagent in a palladium-catalyzed Negishi reaction.
Protocol:
-
To a suspension of the 6-iodo-quinolone intermediate (1 equivalent) in tetrahydrofuran (THF), add N,O-bis(trimethylsilyl)acetamide (BSA) and stir at room temperature for 10 minutes to protect the hydroxyl group.[3]
-
Add a palladium catalyst, such as PdCl₂(PPh₃)₂ (0.01 equivalents).[3]
-
At 60 °C, add a solution of 3-chloro-2-fluorobenzylzinc bromide in THF (0.5 M, 1.5 equivalents) over 1 hour.[3]
-
Continue heating at 60 °C for an additional 1.5 hours.[3]
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the protected Elvitegravir intermediate.
| Parameter | Value | Reference |
| Reactants | 6-Iodo-quinolone, BSA, 3-chloro-2-fluorobenzylzinc bromide, PdCl₂(PPh₃)₂ | [3] |
| Solvent | Tetrahydrofuran (THF) | [3] |
| Temperature | 60 °C | [3] |
| Reaction Time | 2.5 hours | [3] |
| Yield | ~80-85% (estimated for iodo-analog) | Based on bromo-analog[3] |
Step 6: Final Deprotection and Methoxylation to Elvitegravir
The final steps involve the removal of protecting groups and the introduction of the methoxy group.
Protocol:
-
Dissolve the protected Elvitegravir intermediate in a suitable solvent such as methanol.
-
Add a solution of potassium hydroxide in water and stir at room temperature for 3 hours for deprotection.[3]
-
Acidify the reaction mixture with acetic acid.[3]
-
For the methoxylation step, treat the deprotected intermediate with sodium methoxide in methanol.
-
Monitor the reaction by TLC or HPLC.
-
After completion, perform an aqueous workup and extract the product with a suitable organic solvent.
-
Purify the crude product by crystallization from methanol to obtain Elvitegravir.[3]
| Parameter | Value | Reference |
| Reactants | Protected Elvitegravir Intermediate, Potassium hydroxide, Sodium methoxide | [3] |
| Solvent | Methanol, Water | [3] |
| Temperature | Room Temperature | [3] |
| Reaction Time | 3 hours (deprotection) | [3] |
| Yield | ~86% | [3] |
| HPLC Purity | >96% | [3] |
Logical Relationship Diagram
Caption: Logical flow of the Elvitegravir synthesis, highlighting key transformations.
References
Application Notes and Protocols for the Synthesis of 2,4-Difluoro-5-iodobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl chlorides are valuable reactive intermediates in organic synthesis, widely employed in the pharmaceutical and fine chemical industries for the formation of esters, amides, and ketones through nucleophilic acyl substitution.[] This document provides detailed application notes and a comprehensive protocol for the synthesis of 2,4-Difluoro-5-iodobenzoyl chloride from its parent carboxylic acid, 2,4-Difluoro-5-iodobenzoic acid, using thionyl chloride (SOCl₂) as the chlorinating agent. The reaction proceeds via the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a superior leaving group, facilitating nucleophilic attack by a chloride ion.[2] The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are easily removed, simplifying the product isolation.[2]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 2,4-Difluoro-5-iodobenzoyl chloride. While a specific yield for this exact transformation is not widely published, high yields are generally expected for this type of reaction. For a closely related compound, 2,4-dichloro-5-fluorobenzoyl chloride, yields of 95-99% have been reported.[3]
| Parameter | Value | Source/Comment |
| Starting Material | This compound | - |
| Reagent | Thionyl chloride (SOCl₂) | Excess is typically used |
| Product | 2,4-Difluoro-5-iodobenzoyl chloride | - |
| Catalyst (optional) | N,N-Dimethylformamide (DMF) | A few drops can accelerate the reaction |
| Reaction Temperature | Reflux (approx. 79 °C) | Can also be performed at room temperature over a longer period |
| Reaction Time | 1-4 hours | Monitored by cessation of gas evolution |
| Typical Yield | >90% (expected) | Based on analogous reactions[3][4] |
| Product Purity | High | Often used without further purification after removal of excess SOCl₂ |
| Melting Point (analog) | 30-34 °C (for 2-Fluoro-5-iodobenzoyl chloride) |
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar substituted benzoyl chlorides.[4]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, optional)
-
Anhydrous solvent (e.g., dichloromethane or toluene, optional)
-
Round-bottom flask
-
Reflux condenser
-
Gas trap (for HCl and SO₂ fumes)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) and in a well-ventilated fume hood due to the evolution of toxic gases.
-
Reagent Addition: Carefully add an excess of thionyl chloride (approximately 2-5 equivalents) to the flask. If desired, a catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux (the boiling point of thionyl chloride is 79 °C) and maintain this temperature. The progress of the reaction can be monitored by observing the cessation of gas evolution (HCl and SO₂). Typically, the reaction is complete within 1-4 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation or, more conveniently, under reduced pressure using a rotary evaporator. To facilitate the removal of the last traces of thionyl chloride, an anhydrous solvent like toluene can be added and co-evaporated.
-
Product Isolation: The resulting crude 2,4-Difluoro-5-iodobenzoyl chloride is often of sufficient purity for use in subsequent reactions without further purification. If higher purity is required, the product can be purified by vacuum distillation.
Safety Precautions:
-
Thionyl chloride is a corrosive and toxic substance that reacts violently with water. All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The reaction evolves toxic gases (HCl and SO₂). A gas trap containing a sodium hydroxide solution should be used to neutralize these fumes.
-
All glassware must be thoroughly dried before use to prevent the hydrolysis of thionyl chloride and the product.
Mandatory Visualizations
Caption: Reaction scheme for the synthesis of 2,4-Difluoro-5-iodobenzoyl chloride.
Caption: Experimental workflow for acyl chloride formation.
References
Application Notes and Protocols: Synthesis of 2,4-Difluoro-5-iodobenzoyl chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, providing a highly reactive intermediate for subsequent reactions such as amide and ester formation. This document provides detailed application notes and a generalized protocol for the synthesis of 2,4-Difluoro-5-iodobenzoyl chloride from 2,4-Difluoro-5-iodobenzoic acid using oxalyl chloride. The protocol is based on established methods for the conversion of substituted benzoic acids to their corresponding acyl chlorides.[1][2][3][4]
The reaction proceeds via the nucleophilic acyl substitution of the carboxylic acid with oxalyl chloride, often catalyzed by a small amount of N,N-dimethylformamide (DMF).[3][5] The DMF catalyst reacts with oxalyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent.[3] The byproducts of this reaction, carbon monoxide, carbon dioxide, and hydrogen chloride, are gaseous, which simplifies the purification of the desired acyl chloride.[6]
Reaction Scheme
Data Presentation: Reaction Conditions
The following table summarizes typical quantitative data and reaction parameters for the synthesis of acyl chlorides from carboxylic acids using oxalyl chloride, based on analogous reactions.[1][2][7][8]
| Parameter | Value | Notes |
| Reactants | ||
| Carboxylic Acid | 1.0 equivalent | Starting material. |
| Oxalyl Chloride | 1.2 - 2.0 equivalents | Using a slight excess ensures complete conversion of the carboxylic acid.[1][7][8] |
| Catalyst | ||
| N,N-Dimethylformamide (DMF) | 1-4 drops (catalytic amount) | Acts as a catalyst to facilitate the reaction.[1][7][8] |
| Solvent | ||
| Dichloromethane (DCM) | 5 - 10 mL per gram of acid | Anhydrous solvent is crucial for the reaction's success. Chloroform can also be used.[1][8] |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature (or reflux) | The reaction is often started at 0°C and then allowed to warm to room temperature.[2] Gentle heating (e.g., 60°C) may be required for less reactive acids.[8] |
| Reaction Time | 1 - 4 hours | Reaction progress can be monitored by the cessation of gas evolution.[1][7] |
| Work-up & Purification | ||
| Procedure | Evaporation of solvent and excess reagent | The crude acyl chloride is often used directly in the next step after removing the solvent and excess oxalyl chloride under reduced pressure.[1][8] |
| Yield | >90% (typical) | High yields are generally expected for this type of reaction. |
Experimental Protocol
This protocol describes a general method for the synthesis of 2,4-Difluoro-5-iodobenzoyl chloride.
Materials:
-
This compound
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Septum
-
Drying tube (e.g., filled with calcium chloride or Drierite)
-
Rotary evaporator
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
Preparation: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a septum, add this compound (1.0 eq).
-
Inert Atmosphere: Place the flask under an inert atmosphere of nitrogen or argon.
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask via a syringe to create a slurry or solution.
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (1-4 drops) to the mixture using a syringe.[1][7][8]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add oxalyl chloride (1.2-2.0 eq) dropwise to the stirred mixture via a syringe.[2] Gas evolution (CO, CO2) will be observed.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-4 hours.[1] The reaction progress can be monitored by the cessation of gas evolution. For less reactive substrates, gentle heating may be necessary.[8]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess oxalyl chloride.[1][8] It is advisable to use a trap to capture the acidic off-gases.
-
Product: The resulting crude 2,4-Difluoro-5-iodobenzoyl chloride, typically an oil or a low-melting solid, is often used in the subsequent reaction step without further purification.
Safety Precautions:
-
Oxalyl chloride is corrosive and toxic. Handle it in a well-ventilated fume hood.
-
The reaction produces toxic and corrosive gases (CO, HCl). Ensure proper ventilation and trapping of off-gases.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 2,4-Difluoro-5-iodobenzoyl chloride.
Catalytic Cycle of DMF
Caption: Catalytic role of DMF in the formation of acyl chloride.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 8. rsc.org [rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Difluoro-5-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoro-5-iodobenzoic acid is a valuable halogenated building block in medicinal chemistry and materials science. Its trifunctional nature, featuring a carboxylic acid, two fluorine atoms, and an iodine atom, allows for selective and diverse chemical modifications. The presence of the iodo group makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are pivotal in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). For instance, derivatives of this molecule are key intermediates in the synthesis of potent MEK inhibitors used in cancer therapy, such as Cobimetinib.
This document provides detailed application notes and generalized experimental protocols for three common and powerful cross-coupling reactions utilizing this compound: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
General Considerations for Coupling Reactions
The carboxylic acid group of this compound is often protected, typically as a methyl or ethyl ester, prior to performing palladium-catalyzed coupling reactions. This prevents potential side reactions and interference with the catalytic cycle. The protocols provided below assume the use of an esterified form, such as methyl 2,4-difluoro-5-iodobenzoate. Deprotection (hydrolysis) of the ester to the free carboxylic acid can be readily achieved post-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds by coupling an organoboron compound with an organic halide.
Table 1: Typical Reagents and Conditions for Suzuki-Miyaura Coupling
| Component | Example | Typical Molar Ratio (vs. Aryl Iodide) | Purpose |
| Aryl Iodide | Methyl 2,4-difluoro-5-iodobenzoate | 1.0 | Electrophilic partner |
| Boronic Acid/Ester | Phenylboronic acid, Pyridine-3-boronic acid | 1.1 - 1.5 | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | 0.01 - 0.05 (1-5 mol%) | Catalyst for C-C bond formation |
| Ligand (if needed) | SPhos, XPhos, PPh₃ | 0.02 - 0.10 (2-10 mol%) | Stabilizes and activates the catalyst |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 | Activates the boronic acid |
| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O, DMF | - | Reaction medium |
| Temperature | 80 - 110 °C | - | To drive the reaction |
| Reaction Time | 2 - 24 hours | - | Time to completion |
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry round-bottom flask or microwave vial, combine methyl 2,4-difluoro-5-iodobenzoate (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.) and a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.
Table 2: Typical Reagents and Conditions for Sonogashira Coupling
| Component | Example | Typical Molar Ratio (vs. Aryl Iodide) | Purpose |
| Aryl Iodide | Methyl 2,4-difluoro-5-iodobenzoate | 1.0 | Electrophilic partner |
| Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene | 1.1 - 1.5 | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | 0.01 - 0.05 (1-5 mol%) | Primary catalyst |
| Copper(I) Co-catalyst | CuI | 0.02 - 0.10 (2-10 mol%) | Co-catalyst for alkyne activation |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | 2.0 - 5.0 (can also be the solvent) | Activates the alkyne and scavenges HX |
| Solvent | THF, DMF, Toluene | - | Reaction medium |
| Temperature | Room Temperature - 80 °C | - | To drive the reaction |
| Reaction Time | 2 - 12 hours | - | Time to completion |
Generalized Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry, inert-atmosphere flask, add methyl 2,4-difluoro-5-iodobenzoate (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv.), and the copper(I) iodide co-catalyst (0.04 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF) and the base (e.g., triethylamine, 3.0 equiv.). Finally, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 50 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, filter off the amine salt, and concentrate the filtrate.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds by coupling an aryl halide with an amine.
Table 3: Typical Reagents and Conditions for Buchwald-Hartwig Amination
| Component | Example | Typical Molar Ratio (vs. Aryl Iodide) | Purpose |
| Aryl Iodide | Methyl 2,4-difluoro-5-iodobenzoate | 1.0 | Electrophilic partner |
| Amine | Morpholine, Aniline, Benzylamine | 1.1 - 1.5 | Nucleophilic partner |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | 0.01 - 0.05 (1-5 mol%) | Catalyst for C-N bond formation |
| Ligand | Xantphos, BINAP, RuPhos | 0.02 - 0.10 (2-10 mol%) | Stabilizes and activates the catalyst |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.5 - 2.5 | Amine deprotonation |
| Solvent | Toluene, Dioxane, THF | - | Reaction medium |
| Temperature | 80 - 120 °C | - | To drive the reaction |
| Reaction Time | 4 - 24 hours | - | Time to completion |
Generalized Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the ligand (e.g., Xantphos, 0.04 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.) to a dry reaction vessel.
-
Reagent Addition: Add the solvent (e.g., toluene), followed by methyl 2,4-difluoro-5-iodobenzoate (1.0 equiv.) and the amine (1.2 equiv.).
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols: 2,4-Difluoro-5-iodobenzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoro-5-iodobenzoic acid is a key synthetic intermediate in medicinal chemistry, primarily recognized for its role as a crucial building block in the synthesis of potent antiviral agents. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a versatile iodine atom, allows for diverse chemical modifications and strategic incorporation into complex molecular scaffolds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of HIV-1 integrase inhibitors, with a specific focus on the synthesis of quinolone-based analogs inspired by the structure of Elvitegravir.
Application: A Core Fragment for HIV-1 Integrase Inhibitors
This compound serves as a pivotal starting material for the synthesis of a class of 4-oxoquinoline-3-carboxylic acid derivatives that exhibit potent inhibitory activity against the HIV-1 integrase enzyme. The HIV-1 integrase is essential for the replication of the virus, as it catalyzes the insertion of the viral DNA into the host cell's genome.[1] Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a critical component of modern antiretroviral therapy.
The 2,4-difluoro-5-iodophenyl moiety derived from this starting material is a key pharmacophoric element in the approved anti-HIV drug, Elvitegravir. The di-fluoro substitution pattern influences the electronic properties of the aromatic ring, while the iodo group provides a handle for further synthetic diversification, such as through cross-coupling reactions to introduce various benzyl groups.
Quantitative Data: Biological Activity of Elvitegravir
The following table summarizes the in vitro biological activity of Elvitegravir, a potent HIV-1 integrase inhibitor synthesized using a derivative of this compound.
| Compound | Target | Assay | IC50 / EC50 | Cell Line / Conditions | Reference |
| Elvitegravir | HIV-1 Integrase | Strand Transfer | 7.2 nM | Recombinant enzyme | [2] |
| Elvitegravir | HIV-1 (Wild-Type) | Antiviral Activity | 0.02 - 1.7 nM | Various cell lines | [3] |
| Elvitegravir | HIV-1 (Wild-Type) | Antiviral Activity | IC95 = 45 ng/mL | Protein binding-adjusted | [4] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 7-fluoro-6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate
This protocol describes the synthesis of a key quinolone intermediate from this compound.
Step 1: Synthesis of 2,4-difluoro-5-iodobenzoyl chloride
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in toluene.
-
Add thionyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux and stir for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove excess toluene and thionyl chloride.
-
The resulting crude 2,4-difluoro-5-iodobenzoyl chloride is used in the next step without further purification.
Step 2: Synthesis of ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-dimethylaminoacrylate
-
In a separate flask, dissolve ethyl 3,3-bis(dimethylamino)acrylate (1.1 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the crude 2,4-difluoro-5-iodobenzoyl chloride from Step 1 in THF to the cooled solution of the enamine.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired enaminone.
Step 3: Cyclization to Ethyl 7-fluoro-6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Dissolve the purified enaminone from Step 2 in a suitable solvent such as dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture to a temperature between 80-100 °C and stir for 4-6 hours.
-
Monitor the cyclization reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and then with a cold non-polar solvent like diethyl ether or hexane.
-
Dry the solid under vacuum to yield the final product, ethyl 7-fluoro-6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Protocol 2: In Vitro HIV-1 Integrase Strand Transfer Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of compounds against the strand transfer reaction catalyzed by HIV-1 integrase.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor DNA (oligonucleotide mimicking the viral DNA end)
-
Target DNA (oligonucleotide mimicking the host DNA)
-
Assay Buffer (e.g., containing MOPS, DTT, MgCl2 or MnCl2)
-
Test compound (dissolved in DMSO)
-
96-well plates
-
Detection system (e.g., fluorescence or radioactivity-based)
Procedure:
-
Plate Preparation: Coat a 96-well plate with the donor DNA substrate.
-
Enzyme Binding: Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.
-
Inhibitor Addition: Add serial dilutions of the test compound (dissolved in DMSO, final DMSO concentration should be kept low, e.g., <1%) to the wells. Include a positive control (a known integrase inhibitor) and a negative control (DMSO vehicle).
-
Strand Transfer Initiation: Initiate the strand transfer reaction by adding the target DNA to the wells.
-
Incubation: Incubate the plate at 37 °C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of strand transfer product formed using a suitable detection method.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the negative control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of HIV-1 Integrase Inhibition.
Caption: Synthetic Workflow for Quinolone Analogs.
Caption: HIV-1 Integrase Strand Transfer Assay Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Structural Models of HIV-1 Integrase and DNA in Complex with S/GSK1349572, Raltegravir and Elvitegravir: Structure-based Rationale for INI Resistance Profiles [natap.org]
- 4. Structural Comparison of Diverse HIV-1 Subtypes using Molecular Modelling and Docking Analyses of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
2,4-Difluoro-5-iodobenzoic Acid: A Versatile Reagent in the Synthesis of Targeted Therapeutics
Introduction
2,4-Difluoro-5-iodobenzoic acid is a halogenated aromatic carboxylic acid that has emerged as a crucial building block in modern organic synthesis, particularly in the realm of drug discovery and development. Its unique trifunctional nature, featuring two electron-withdrawing fluorine atoms, a reactive iodine atom, and a carboxylic acid group, makes it an exceptionally versatile reagent for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, with a focus on its application in the synthesis of kinase inhibitors for targeted cancer therapy.
Key Applications in Organic Synthesis
The reactivity of this compound is dominated by the carbon-iodine bond, which serves as a handle for a variety of powerful cross-coupling reactions. The presence of the fluorine atoms modulates the electronic properties of the aromatic ring, influencing reaction kinetics and the properties of the final products. The carboxylic acid group provides a site for further functionalization, such as amide bond formation.
Buchwald-Hartwig Amination: A Gateway to Kinase Inhibitors
One of the most significant applications of this compound is in the Buchwald-Hartwig amination reaction to form C-N bonds. This reaction is pivotal in the synthesis of a class of potent kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer.
A critical intermediate in the synthesis of these inhibitors is 5-amino-2,4-difluorobenzoic acid, which is readily prepared from this compound via a Buchwald-Hartwig amination with an ammonia equivalent, followed by further coupling reactions.
Experimental Protocol: Synthesis of 5-amino-N-cyclopropyl-2,4-difluorobenzamide
This protocol details the synthesis of a key intermediate for VEGFR-2 inhibitors, starting from this compound.
Reaction Scheme:
A two-step synthesis of a key aminobenzamide intermediate.
Step 1: Amide Formation
| Parameter | Value |
| Reactants | This compound, Oxalyl chloride, Cyclopropylamine, Triethylamine |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Yield | ~95% |
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and add cyclopropylamine (1.5 eq) and triethylamine (2.0 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford N-cyclopropyl-2,4-difluoro-5-iodobenzamide.
Step 2: Buchwald-Hartwig Amination
| Parameter | Value |
| Reactants | N-cyclopropyl-2,4-difluoro-5-iodobenzamide, Sodium bis(trimethylsilyl)amide |
| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |
| Ligand | XPhos |
| Solvent | Toluene |
| Temperature | 100 °C |
| Reaction Time | 12-16 hours |
| Yield | ~85% |
Procedure:
-
To a solution of N-cyclopropyl-2,4-difluoro-5-iodobenzamide (1.0 eq) in toluene, add Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and sodium bis(trimethylsilyl)amide (1.5 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 100 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature, quench with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 5-amino-N-cyclopropyl-2,4-difluorobenzamide.
This amino-intermediate is then further reacted with a suitable heterocyclic partner, such as a 4-chloropyrrolo[2,1-f][1][2][3]triazine derivative, to yield the final VEGFR-2 kinase inhibitor.
Suzuki and Sonogashira Couplings: Building Molecular Complexity
The iodo-substituent of this compound also readily participates in palladium-catalyzed Suzuki and Sonogashira coupling reactions, allowing for the formation of carbon-carbon bonds. These reactions are instrumental in the synthesis of biaryl and aryl-alkyne motifs, which are prevalent in many pharmaceutical agents and functional materials.
Experimental Protocol: Generalized Suzuki Coupling
This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid.
Reaction Workflow:
General workflow for Suzuki coupling.
| Parameter | Value |
| Reactants | This compound, Arylboronic acid |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | 1,4-Dioxane / Water |
| Temperature | 80-100 °C |
| Reaction Time | 8-12 hours |
| Yield | 70-95% (Substrate dependent) |
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 80-100 °C and stir for 8-12 hours.
-
After cooling, acidify the reaction mixture with 1N HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Experimental Protocol: Generalized Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
| Parameter | Value |
| Reactants | This compound, Terminal alkyne |
| Catalyst | Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) |
| Co-catalyst | Copper(I) iodide (CuI) |
| Base | Triethylamine (Et₃N) |
| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | 4-8 hours |
| Yield | 65-90% (Substrate dependent) |
Procedure:
-
To a solution of this compound (1.0 eq) in THF or DMF, add Pd(PPh₃)₂Cl₂ (0.03 eq), CuI (0.05 eq), and triethylamine (3.0 eq).
-
Degas the mixture with argon.
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Stir the reaction at the appropriate temperature for 4-8 hours.
-
Upon completion, dilute with water, acidify with 1N HCl, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Signaling Pathway Context: VEGFR-2 in Angiogenesis
The application of this compound in the synthesis of kinase inhibitors is particularly relevant to the Vascular Endothelial Growth Factor (VEGF) signaling pathway. VEGF is a key regulator of angiogenesis, the formation of new blood vessels. In cancer, tumors exploit this process to secure a blood supply for growth and metastasis. VEGFR-2 is the primary receptor that mediates the angiogenic effects of VEGF.
VEGFR-2 signaling pathway and point of inhibition.
Kinase inhibitors synthesized using this compound as a starting material are designed to bind to the ATP-binding site of the intracellular kinase domain of VEGFR-2. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that lead to angiogenesis. By cutting off the tumor's blood supply, these inhibitors can effectively halt tumor growth and progression.
This compound is a powerful and versatile reagent in organic synthesis, offering a gateway to a wide range of complex molecules with significant biological activity. Its utility in the construction of kinase inhibitors, particularly those targeting the VEGFR-2 signaling pathway, highlights its importance in modern drug discovery. The protocols provided herein serve as a guide for researchers and scientists to harness the synthetic potential of this valuable building block in the development of novel therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,4-Difluoro-5-iodobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude "2,4-Difluoro-5-iodobenzoic acid" by recrystallization.
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline based on the purification of structurally similar halobenzoic acids. Optimal conditions, particularly solvent ratios and temperatures, may require empirical determination.
Objective: To purify crude this compound by removing unreacted starting materials, by-products, and other impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., aqueous acetic acid, aqueous ethanol)
-
Decolorizing carbon (if necessary)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
Procedure:
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent system. A mixture of acetic acid and water (e.g., 70% acetic acid) or ethanol and water are good starting points. The ideal solvent should dissolve the compound when hot but have low solubility when cold.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid. Stir continuously and heat the mixture to near the solvent's boiling point.
-
Add more hot solvent dropwise until the solid is completely dissolved. Avoid adding a large excess of solvent to maximize yield.
-
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of decolorizing carbon, then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the carbon. This step should be performed rapidly to prevent premature crystallization.
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process and promote the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Analysis: Determine the melting point and yield of the purified product. A sharp melting point close to the literature value indicates high purity.
Data Presentation
Table 1: Potential Recrystallization Solvents for this compound
| Solvent System | Rationale | Potential Recovery Yield |
| Acetic Acid / Water (e.g., 70% AcOH) | Successfully used for purifying similar iodobenzoic acids.[1] | Potentially high, reported around 90% for a similar compound.[1] |
| Ethanol / Water | Common solvent system for recrystallizing aromatic carboxylic acids. | Variable, depends on optimization. |
| Methanol / Water | Another common polar solvent system for similar compounds. | Variable, depends on optimization. |
| Toluene | May be suitable for removing non-polar impurities. | Variable, depends on optimization. |
Troubleshooting Guide & FAQs
Q1: My compound is not dissolving in the hot solvent.
A1:
-
Insufficient Solvent: You may not have added enough solvent. Add small additional portions of the hot solvent until the solid dissolves.
-
Inappropriate Solvent: The chosen solvent may not be suitable for your compound. You may need to select a more polar or less polar solvent.
-
Insoluble Impurities: Your crude product may contain insoluble impurities. If most of the compound has dissolved and some solid remains, you may need to perform a hot filtration to remove the insoluble material.
Q2: No crystals are forming upon cooling.
A2:
-
Too Much Solvent: This is a common issue. If the solution is too dilute, the compound will remain in solution even at low temperatures. Try boiling off some of the solvent to concentrate the solution and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.
-
Slow Crystallization: Some compounds crystallize very slowly. Allow the solution to stand undisturbed for a longer period, even overnight.
Q3: The product "oiled out" instead of forming crystals.
A3:
-
"Oiling out" occurs when the solid melts in the hot solvent rather than dissolving, and then separates as an oil on cooling.
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent and try cooling again.
-
Lower the Cooling Temperature Slowly: Allow the solution to cool very slowly to encourage crystal formation instead of oiling.
-
Change Solvent System: You may need to choose a solvent with a lower boiling point.
Q4: The recovery yield is very low.
A4:
-
Excess Solvent: Using too much solvent is a primary cause of low yield, as a significant amount of the product will remain in the mother liquor.
-
Premature Crystallization: If the compound crystallizes during hot filtration, you will lose product on the filter paper. Ensure your filtration apparatus is pre-heated.
-
Washing with Room Temperature Solvent: Washing the crystals with solvent that is not ice-cold will dissolve some of your product.
Q5: The purified product is still colored.
A5:
-
Insufficient Decolorizing Carbon: You may not have used enough decolorizing carbon, or it may not have been boiled with the solution for a sufficient amount of time.
-
Colored Impurity with Similar Solubility: The impurity may have very similar solubility properties to your product. A second recrystallization may be necessary, or an alternative purification technique like column chromatography might be required.
Logical Workflow Diagram
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Iodination of 2,4-Difluorobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the iodination of 2,4-difluorobenzoic acid. The information is presented in a practical question-and-answer format to directly address common challenges encountered during this synthesis.
Troubleshooting Guide: Side Reactions and Purity Issues
Question 1: I am observing incomplete conversion of my starting material, 2,4-difluorobenzoic acid. What are the potential causes and how can I improve the yield of the desired 2,4-difluoro-5-iodobenzoic acid?
Potential Causes:
-
Insufficiently Activated Iodinating Agent: 2,4-Difluorobenzoic acid is an electron-deficient aromatic ring, making electrophilic substitution challenging. The iodinating reagent may not be electrophilic enough to react efficiently.
-
Suboptimal Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier for the deactivated ring system.
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to reach completion.
-
Reagent Degradation: The iodinating agent may have degraded due to moisture or improper storage.
Troubleshooting Strategies:
-
Choice of Iodinating System:
-
For deactivated arenes, stronger electrophilic iodine sources are often necessary. Consider using N-Iodosuccinimide (NIS) in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH) or sulfuric acid.[1][2][3]
-
Systems like I₂ with an oxidant (e.g., HIO₃, MnO₂) in a mixture of acetic acid, acetic anhydride, and sulfuric acid have been reported for similar substrates.[4][5]
-
Hypervalent iodine reagents can also be effective for the halogenation of electron-poor arenecarboxylic acids.[6]
-
-
Temperature and Time Optimization:
-
Gradually increase the reaction temperature and monitor the progress by techniques like TLC or LC-MS.
-
Extend the reaction time and track the consumption of the starting material.
-
-
Reagent Quality:
-
Use freshly opened or properly stored iodinating reagents.
-
Ensure all solvents and reagents are anhydrous, as moisture can deactivate many iodinating systems.
-
Question 2: My reaction is producing a significant amount of a di-iodinated byproduct. How can I improve the selectivity for mono-iodination?
Potential Causes:
-
Excess Iodinating Reagent: Using a large excess of the iodinating agent can lead to the formation of di-iodinated species.
-
High Reactivity of the Mono-iodinated Product: In some cases, the mono-iodinated product may be more activated towards further iodination than the starting material, although this is less likely for this specific substrate.
-
Prolonged Reaction Time at High Temperatures: Extended reaction times, especially at elevated temperatures, can promote over-iodination.[1]
Troubleshooting Strategies:
-
Stoichiometry Control:
-
Carefully control the stoichiometry of the iodinating agent. Start with a 1:1 molar ratio of 2,4-difluorobenzoic acid to the iodinating reagent and gradually increase if necessary.
-
-
Reaction Monitoring:
-
Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed and the desired mono-iodinated product is the major component, quench the reaction to prevent further iodination.
-
-
Controlled Addition:
-
Consider the slow, portion-wise addition of the iodinating agent to maintain a low concentration in the reaction mixture, which can favor mono-substitution.
-
Question 3: I am observing the formation of a product that appears to be decarboxylated. What is causing this and how can I prevent it?
Potential Causes:
-
Harsh Reaction Conditions: High temperatures and the presence of certain metals or strong acids can promote decarboxylation of benzoic acids.
-
Decarboxylative Iodination Pathway: Some iodination methods, particularly those involving radical pathways or specific transition metal catalysts, are designed to be decarboxylative halogenations.[6][7][8][9][10]
Troubleshooting Strategies:
-
Temperature Control:
-
Maintain the lowest possible temperature that allows for a reasonable reaction rate to minimize decarboxylation.
-
-
Reagent Selection:
-
Avoid reaction conditions known to promote decarboxylation if the carboxylic acid functionality is desired in the final product. Electrophilic aromatic substitution methods are generally preferred over radical or certain metal-catalyzed pathways.
-
-
Inert Atmosphere:
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes suppress unwanted side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the iodination of 2,4-difluorobenzoic acid?
The directing effects of the substituents on the aromatic ring will govern the position of iodination. The carboxylic acid group is a meta-director, while the fluorine atoms are ortho, para-directing. For 2,4-difluorobenzoic acid, the position C5 is activated by both ortho- and para-fluorine atoms, making it the most likely site for electrophilic substitution. Therefore, the primary product expected is This compound .
Q2: Are there any specific safety precautions I should take during this reaction?
Yes. Strong acids like trifluoromethanesulfonic acid and sulfuric acid are highly corrosive and should be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Iodinating reagents can be toxic and should also be handled in a well-ventilated area. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q3: Can I use a catalyst to improve the reaction efficiency?
Yes, catalytic methods for the ortho-iodination of benzoic acids have been developed. For instance, iridium-catalyzed C-H activation can lead to selective ortho-iodination under mild conditions.[11][12][13] However, for the desired 5-iodo product, the electronic directing effects are generally sufficient, and a well-chosen iodinating system may not require a catalyst.
Experimental Protocol: Synthesis of this compound
This protocol is a representative method and may require optimization.
Materials:
-
2,4-Difluorobenzoic acid
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-difluorobenzoic acid (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoromethanesulfonic acid (2.0 eq) to the stirred solution.
-
In a separate container, dissolve N-Iodosuccinimide (1.1 eq) in a minimal amount of anhydrous dichloromethane.
-
Add the NIS solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it into a beaker containing a stirred mixture of ice and saturated aqueous sodium thiosulfate solution to reduce any unreacted iodine.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data Summary
| Entry | Iodinating Agent | Acid/Catalyst | Solvent | Temp (°C) | Time (h) | Major Product | Potential Side Products |
| 1 | NIS | TfOH | DCM | 0 to RT | 12-24 | This compound | Di-iodinated species, unreacted starting material |
| 2 | I₂ / HIO₃ | H₂SO₄ | AcOH/Ac₂O | 10-50 | 4 | This compound | Di-iodinated species, tar formation |
| 3 | PhI(OAc)₂ / LiI | HFIP | HFIP | RT | 24 | This compound | Decarboxylated products |
Visualizations
Caption: Reaction scheme for the iodination of 2,4-difluorobenzoic acid, including potential side reactions.
This guide is intended to provide general assistance. Experimental conditions should be optimized for each specific setup and scale. Always prioritize safety and consult relevant literature for detailed procedures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 4. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid - Google Patents [patents.google.com]
- 5. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decarboxylative Halogenation of Benzoic Acids by Hypervalent Iodine Reagent [jstage.jst.go.jp]
- 7. Transition-Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxidative Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids : Scope and Mechanistic Investigations [su.diva-portal.org]
Overcoming challenges in the Suzuki coupling of "2,4-Difluoro-5-iodobenzoic acid"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the Suzuki coupling of 2,4-Difluoro-5-iodobenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with this compound is resulting in very low to no yield. What are the common causes and how can I troubleshoot this?
A1: Low or no yield is a frequent issue, often stemming from several factors. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group on your substrate can present challenges. Here’s a step-by-step troubleshooting guide:
Troubleshooting Steps:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and its corresponding ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be less effective for this electron-deficient substrate.[1]
-
Recommendation: Switch to a more active catalyst system. Buchwald-type ligands such as SPhos or XPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are known to be effective for challenging substrates, including those that are electron-poor or sterically hindered.[1][2] Palladacycle catalysts are also a robust option due to their thermal stability.[3]
-
-
Base Selection: The base plays a crucial role in the catalytic cycle.
-
Recommendation: An inadequate base can lead to reaction failure. If you are using a mild base like K₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃, which can accelerate slow reactions.[1] Ensure you use at least 2-3 equivalents of the base to neutralize the benzoic acid proton and facilitate the reaction.
-
-
Solvent System: The reaction medium affects solubility and reaction kinetics.
-
Reaction Temperature: Insufficient temperature can lead to a stalled reaction.
-
Recommendation: Gradually increase the reaction temperature. Most Suzuki couplings are run at elevated temperatures, typically between 80-110 °C.[5]
-
-
Degassing: Oxygen can lead to catalyst degradation and homocoupling of the boronic acid.[4]
-
Recommendation: Ensure your reaction mixture is thoroughly degassed. The freeze-pump-thaw method (three cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes before adding the catalyst is a viable option.[6]
-
Q2: I am observing a significant amount of a side product that corresponds to the deboronated starting material (protodeboronation). How can I minimize this?
A2: Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[7] This is particularly prevalent with electron-deficient arylboronic acids under basic conditions.[8][9]
Strategies to Minimize Protodeboronation:
-
Use a Boronic Ester: Boronic esters, such as pinacol esters (Bpin), are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[4][10] You can either use the boronic ester directly or protect your boronic acid as an ester (e.g., MIDA boronate) which slowly hydrolyzes in situ.[4][9]
-
Anhydrous Conditions: While water is often beneficial, in cases of severe protodeboronation, minimizing its content can help. However, this may require re-optimization of other parameters as some boronic esters require water for hydrolysis to the active boronic acid.[9][11]
-
Choice of Base: The type and concentration of the base can influence the rate of protodeboronation.[8]
-
Recommendation: Screen different bases. Sometimes a weaker base or a fluoride source like KF or CsF can be effective, particularly when using boronic acids instead of esters.[12]
-
-
Reaction Time and Temperature: Prolonged reaction times at high temperatures can exacerbate protodeboronation.
-
Recommendation: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Try to run the reaction at the lowest effective temperature.
-
Q3: My main impurity is the homocoupled product of my boronic acid. What causes this and how can I prevent it?
A3: Homocoupling of boronic acids to form a biaryl byproduct is typically caused by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that promote this side reaction.[4]
Prevention of Homocoupling:
-
Rigorous Degassing: This is the most critical step. Ensure all solvents are properly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen) throughout.[4][6]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a ligand, can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf), which require an in-situ reduction step that can sometimes favor side reactions.[12]
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes increase the likelihood of homocoupling.
Q4: The carboxylic acid group on my aryl iodide seems to be inhibiting the reaction. Is this a known issue?
A4: Yes, the presence of a carboxylic acid can interfere with the Suzuki coupling. The carboxylate, formed under basic conditions, can coordinate to the palladium center. This can stabilize the Pd(II) intermediate and hinder the catalytic cycle, effectively deactivating the catalyst.
Troubleshooting Carboxylic Acid Interference:
-
Increase Base Equivalents: You must use enough base to neutralize the acidic proton of the carboxylic acid in addition to the amount required for the catalytic cycle. Using at least 3 equivalents of base is a good starting point.
-
Protect the Carboxylic Acid: The most reliable solution is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester). The ester is generally unreactive under Suzuki conditions and can be hydrolyzed back to the carboxylic acid in a subsequent step.
-
Catalyst Choice: Some catalyst systems may be more tolerant than others. If protection is not an option, screening different catalysts and ligands is recommended. For instance, switching from a Pd(II) source like (dppf)PdCl₂ to a Pd(0) source like Pd(PPh₃)₄ has been reported to overcome this issue in some cases.
Data Presentation: Condition Optimization
To overcome challenges, a systematic optimization of reaction parameters is recommended. The following table provides a template for screening various conditions based on best practices found in the literature.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System (v/v) | Temp (°C) | Time (h) | Observed Yield (%) | Notes |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (9:1) | 100 | 12 | Record Yield | High-activity Buchwald system.[1] |
| 2 | Pd₂(dba)₃ (1) | XPhos (4) | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 12 | Record Yield | Good for sterically hindered substrates.[1] |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (3) | THF/H₂O (10:1) | 80 | 16 | Record Yield | Strong base may accelerate slow coupling.[1] |
| 4 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Toluene/EtOH/H₂O (4:1:1) | 90 | 24 | Record Yield | Classic conditions, may be less effective.[13] |
| 5 | Pd/C (10) | - | K₂CO₃ (3) | EtOH/H₂O (1:1) | RT | 1 | Record Yield | Heterogeneous, ligand-free option.[14] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a starting point for the reaction. Amounts should be adjusted based on the specific boronic acid partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 9:1)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, and the base.[1]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.[5]
-
Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium catalyst and ligand, followed by the degassed solvent system.[5]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl iodide is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
If a carboxylic acid is present, acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the product before extraction.
-
Separate the layers and extract the aqueous phase with the organic solvent (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[5]
-
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.[5]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[15]
Caption: A logical workflow for troubleshooting a failed Suzuki coupling experiment.
Caption: Common side reactions that compete with the desired Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for 2,4-Difluoro-5-iodobenzoic Acid Derivatives
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, optimized protocols, and comparative data for synthesizing derivatives of 2,4-Difluoro-5-iodobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for derivatizing this compound?
A1: The two primary reactive sites on this molecule are the carboxylic acid and the C-I bond. The most common derivatizations are:
-
Amide bond formation: Coupling the carboxylic acid with primary or secondary amines using standard coupling reagents.[1]
-
Palladium-catalyzed cross-coupling reactions: Utilizing the aryl iodide for C-C and C-N bond formation. Key examples include Suzuki-Miyaura (coupling with boronic acids/esters), Buchwald-Hartwig amination (coupling with amines), and Sonogashira coupling (coupling with terminal alkynes).[2][3][4]
Q2: How do the fluorine substituents affect the reactivity of the molecule?
A2: The two electron-withdrawing fluorine atoms increase the electrophilicity of the aromatic ring. This generally makes the C-I bond more susceptible to oxidative addition in palladium-catalyzed cycles, potentially increasing reaction rates compared to non-fluorinated analogues. However, these electronic effects can also influence the stability of intermediates and the potential for side reactions.
Q3: What are the critical general considerations before starting a reaction?
A3: For successful and reproducible results, especially in cross-coupling reactions, always consider the following:
-
Inert Atmosphere: Many palladium catalysts and reagents are sensitive to oxygen. It is crucial to degas solvents and run reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst deactivation.[5]
-
Reagent Purity: Impurities in starting materials, particularly the aryl halide and coupling partner (e.g., boronic acid), can poison the catalyst.[5] Ensure all reagents are of high purity or are purified before use.
-
Solvent Choice: Solvents must be anhydrous and are often required to be degassed. The choice of solvent (e.g., toluene, dioxane, THF, DMF) can significantly impact the solubility of reagents and the reaction outcome.[5][6]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of common derivatives.
Suzuki-Miyaura Coupling (C-C Bond Formation)
Q: My Suzuki coupling reaction has stalled or resulted in a low yield. What are the likely causes and solutions?
A: Low conversion is a common issue with several potential root causes.
-
Cause 1: Catalyst Inactivity. The Pd(0) catalyst may not have formed correctly or has been deactivated.
-
Solution: Ensure the reaction is performed under a strict inert atmosphere. If using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be inefficient. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced precatalyst system.[7]
-
-
Cause 2: Inappropriate Base. The base is critical for activating the boronic acid in the transmetalation step.[5] Its strength and solubility can dramatically affect the reaction rate.
-
Cause 3: Protodeboronation Side Reaction. The boronic acid coupling partner can decompose via cleavage of the C-B bond, especially with electron-rich or heteroaromatic boronic acids.[5]
-
Solution: To mitigate this, consider using the corresponding boronic ester (e.g., a pinacol ester), which is often more stable under reaction conditions.[5]
-
-
Cause 4: Poor Ligand Choice. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Solution: For challenging couplings, screen different phosphine ligands. Electron-rich, bulky ligands often improve catalyst performance.
-
Buchwald-Hartwig Amination (C-N Bond Formation)
Q: I am observing low yields or significant starting material recovery in my Buchwald-Hartwig amination. What should I investigate?
A: This reaction is notoriously sensitive to conditions, and optimization is often required.
-
Cause 1: Catalyst Inhibition by Iodide. While aryl iodides are typically very reactive, the iodide anion generated during the reaction can sometimes form unreactive palladium-iodide bridged dimers, effectively taking the catalyst out of the cycle.[8]
-
Cause 2: Ineffective Base. A strong, non-nucleophilic base is required to deprotonate the amine, but its choice is critical.
-
Solution: Sodium tert-butoxide (NaOtBu) is the most common and effective base.[8] Other strong bases like LHMDS or K₃PO₄ can also be effective, depending on the specific substrates.
-
-
Cause 3: β-Hydride Elimination. This side reaction can occur from the palladium-amido intermediate, leading to a hydrodehalogenated (de-iodinated) arene and an imine.[3]
-
Solution: Use ligands that promote rapid reductive elimination, which outcompetes β-hydride elimination. Sterically hindered ligands often accelerate the desired final step of the catalytic cycle.[3]
-
Sonogashira Coupling (C-C Alkyne Formation)
Q: My Sonogashira reaction is producing a significant amount of homocoupled alkyne (Glaser coupling) instead of the desired product. How can I prevent this?
A: Glaser coupling is the most common side reaction in Sonogashira couplings that use a copper co-catalyst.
-
Cause: Oxygen-Mediated Dimerization. The copper(I) co-catalyst can be oxidized by trace amounts of oxygen, which then promotes the undesired homocoupling of the terminal alkyne.[2]
-
Solution 1: Implement rigorous inert atmosphere techniques. Ensure all solvents are thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and that the reaction vessel is free of air.
-
Solution 2: Use a copper-free Sonogashira protocol. These methods have been developed specifically to avoid the Glaser coupling side reaction and are particularly useful when working with substrates that can chelate copper.[2]
-
Amide Bond Formation
Q: My amide coupling reaction is slow and gives low yields, especially with a sterically hindered amine.
A: The formation of amides from carboxylic acids requires activation, and the choice of method is key.
-
Cause 1: Insufficient Carboxylic Acid Activation. Standard coupling reagents like DCC or EDC can sometimes be inefficient or lead to side products.
-
Solution: Additives such as 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often used with carbodiimides to form a more reactive activated ester and suppress side reactions like racemization.[1]
-
-
Cause 2: Low Reactivity of Coupling Partner. Sterically hindered or electron-deficient amines are poor nucleophiles.
-
Solution: Switch to a more potent coupling reagent. Uronium/aminium salts like HATU, HBTU, or COMU are generally more effective for challenging couplings than carbodiimides alone.[9] Also, consider increasing the reaction temperature or time.
-
Data Presentation: Optimizing Reaction Conditions
Quantitative data from literature provides a baseline for optimization. The following tables summarize typical conditions for key reactions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling (Note: Data is illustrative of general principles for optimizing aryl halide coupling)
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 12 | Moderate |
| 2 | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Dioxane | 100 | 8 | High |
| 3 | PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | DMF | 80 | 16 | High |
| 4 | Pd₂(dba)₃ (1.5) | XPhos | K₃PO₄ | THF/H₂O | 65 | 12 | High |
Table 2: Comparison of Amide Coupling Reagents for 3-Fluoro-5-iodobenzoic Acid (Adapted from representative data for a similar substrate)[1]
| Entry | Coupling Reagent | Additive | Amine | Solvent | Time (h) | Yield (%) |
| 1 | EDC | HOBt | Benzylamine | DCM | 12 | 85 |
| 2 | EDC | HOBt | Aniline | DCM/DMF | 18 | 78 |
| 3 | EDC | HOBt | Morpholine | DCM | 12 | 92 |
| 4 | HATU | None | tert-Butylamine | DMF | 24 | >70 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%) and ligand if required.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1). The reaction mixture should be a suspension.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid.
-
Extraction: Separate the layers and extract the aqueous phase with the organic solvent (3x).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: EDC/HOBt-Mediated Amide Coupling[1]
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and HOBt (1.2 equiv) in an anhydrous solvent like DCM or DMF.[1]
-
Amine Addition: Add the desired amine (1.1 equiv) to the solution.[1]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.[1]
-
Coupling Agent Addition: Add EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2-1.5 equiv) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude amide by flash column chromatography.
Visualizations: Workflows and Logic Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
Removal of impurities from "2,4-Difluoro-5-iodobenzoic acid"
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 2,4-Difluoro-5-iodobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in commercially available or synthesized this compound?
A1: While a specific analysis of all commercial batches is not publicly available, based on the synthesis of analogous halogenated benzoic acids, common impurities may include:
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Positional Isomers: Isomers such as 2,4-difluoro-3-iodobenzoic acid or 2,4-difluoro-6-iodobenzoic acid can form as byproducts during the iodination reaction.
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Starting Materials: Unreacted starting materials, for instance, 2,4-difluorobenzoic acid.
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Reagents: Residual iodinating reagents or catalysts used in the synthesis.
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Solvents: Trace amounts of organic solvents used during the reaction and initial workup.
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Over-iodinated Species: Di-iodinated products could also be present in small quantities.
Q2: What are the recommended analytical methods to assess the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is a standard and effective method for determining the purity of this compound and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) can confirm the structure and identify organic impurities. Mass Spectrometry (MS) is useful for identifying the molecular weight of the compound and any impurities.
Q3: What is the general approach to purifying this compound?
A3: The primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.
Troubleshooting Guides
Recrystallization Issues
Problem: The compound does not dissolve in the chosen recrystallization solvent, even with heating.
-
Possible Cause: The solvent is not suitable for this compound.
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Solution: Consult the solubility data table below to select a more appropriate solvent or a solvent mixture. Benzoic acids are generally more soluble in polar organic solvents.
Problem: The compound precipitates out of the solution too quickly, resulting in a fine powder instead of crystals.
-
Possible Cause: The solution was cooled too rapidly.
-
Solution: Allow the flask to cool slowly to room temperature on a benchtop before placing it in an ice bath. Slow cooling encourages the formation of larger, purer crystals.
Problem: No crystals form, even after the solution has cooled completely.
-
Possible Cause 1: Too much solvent was used, and the solution is not supersaturated.
-
Solution 1: Boil off some of the solvent to concentrate the solution and then allow it to cool again.
-
Possible Cause 2: The solution is clean and lacks nucleation sites.
-
Solution 2: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to induce crystallization.
Column Chromatography Issues
Problem: The compound does not move from the origin on the silica gel column.
-
Possible Cause: The eluent (solvent system) is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
Problem: The compound elutes too quickly with the solvent front.
-
Possible Cause: The eluent is too polar.
-
Solution: Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., hexane).
Problem: The separation between the desired compound and an impurity is poor.
-
Possible Cause: The chosen eluent system is not optimal for resolving the mixture.
-
Solution:
-
Try a different solvent system. A combination of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or diethyl ether) is a good starting point.
-
Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
-
Data Presentation
Table 1: Qualitative Solubility of Benzoic Acid and a Related Halogenated Benzoic Acid in Common Solvents (Note: This data is for benzoic acid and 2-iodobenzoic acid and serves as a guide for solvent selection for this compound. Experimental verification is recommended.)
| Solvent | Benzoic Acid Solubility | 2-Iodobenzoic Acid Solubility |
| Water | Sparingly soluble | Sparingly soluble |
| Ethanol | Soluble | Soluble |
| Methanol | Soluble | Soluble |
| Acetone | Readily dissolves | Readily dissolves |
| Diethyl Ether | Soluble | Soluble |
| Dichloromethane | Soluble | Soluble |
| Toluene | Soluble | Soluble |
| Hexane | Sparingly soluble | Sparingly soluble |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: Based on solubility data and small-scale trials, select a suitable solvent or solvent pair (e.g., ethanol/water, toluene). The ideal solvent should dissolve the compound when hot but not when cold.
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Dissolution: In a flask, add the impure this compound and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified compound should form.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
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Stationary Phase: Pack a glass column with silica gel slurried in the initial eluent.
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Sample Loading: Dissolve the impure compound in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
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Elution: Begin eluting the column with a solvent system of low polarity (e.g., 95:5 hexane:ethyl acetate).
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Fraction Collection: Collect fractions and monitor the elution by Thin Layer Chromatography (TLC).
-
Gradient Elution (if necessary): If the compound is not eluting, gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexane:ethyl acetate).
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Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for the recrystallization process.
Technical Support Center: Synthesis of 2,4-Difluoro-5-iodobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2,4-Difluoro-5-iodobenzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities observed in the synthesis of this compound?
A1: During the electrophilic iodination of 2,4-difluorobenzoic acid, several byproducts can form. The most common impurities include:
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Unreacted Starting Material: 2,4-Difluorobenzoic acid.
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Regioisomers: Primarily 2,4-difluoro-3-iodobenzoic acid and 2,4-difluoro-6-iodobenzoic acid. The formation of these isomers is dependent on the reaction conditions and the directing effects of the fluorine and carboxylic acid groups.
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Di-iodinated Byproducts: Such as 2,4-difluoro-3,5-diiodobenzoic acid.
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Oxidation Products: Electrophilic iodination reactions can sometimes lead to minor oxidation of the aromatic ring or other functional groups, though this is generally less common under controlled conditions.[1]
Q2: My reaction shows a significant amount of unreacted 2,4-difluorobenzoic acid. What are the likely causes and how can I improve the conversion?
A2: Incomplete conversion is a common issue. The primary causes include:
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Insufficient Reagent Stoichiometry: The molar ratio of the iodinating agent to the starting material may be too low.
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Low Reaction Temperature or Insufficient Reaction Time: The reaction may not have reached completion.
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Poor Reagent Activity: The iodinating agent or activating agent (e.g., an oxidizing agent) may have degraded.
Troubleshooting Steps:
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Increase Reagent Concentration: Gradually increase the molar equivalent of the iodinating agent.
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Optimize Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC) to determine the optimal reaction time. A modest increase in temperature may also improve conversion, but be cautious as this can sometimes lead to more side products.
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Ensure Reagent Quality: Use fresh, high-purity iodinating and activating agents.
Q3: I am observing a significant peak in my HPLC analysis that I suspect is a regioisomer. How can I confirm its identity and minimize its formation?
A3: Regioisomer formation is governed by the electronics and sterics of the starting material. The fluorine atoms and the carboxylic acid group direct the electrophilic substitution.
Identification and Mitigation:
-
Identification: The most definitive way to identify a regioisomer is through isolation (e.g., via preparative HPLC or column chromatography) followed by structural elucidation using techniques like 1H NMR, 13C NMR, and mass spectrometry. The coupling patterns and chemical shifts in the NMR spectra will differ for each isomer.
-
Minimization:
-
Temperature Control: Lowering the reaction temperature can sometimes increase the regioselectivity of the reaction.
-
Choice of Iodinating Agent: Different iodinating agents can exhibit different levels of selectivity. Experimenting with alternative reagents may be beneficial.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. A solvent screen may help in identifying conditions that favor the desired isomer.
-
Q4: My product is contaminated with a di-iodinated species. What causes this and how can it be prevented?
A4: The formation of di-iodinated byproducts typically occurs when the reaction conditions are too harsh or when there is a localized excess of the iodinating agent.
Prevention Strategies:
-
Control Stoichiometry: Use a precise amount of the iodinating agent, avoiding a large excess.
-
Slow Reagent Addition: Add the iodinating agent slowly and portion-wise to the reaction mixture to prevent localized high concentrations. This is particularly important for highly activated starting materials.
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Monitor Reaction Progress: Carefully monitor the reaction to stop it once the desired product is formed and before significant di-iodination occurs.
Quantitative Data Summary
The following table provides an example of HPLC data for a typical reaction mixture, illustrating the separation of the desired product from common impurities.
| Compound Name | Retention Time (min) | Peak Area (%) |
| 2,4-Difluorobenzoic acid | 3.5 | 5.2 |
| 2,4-Difluoro-6-iodobenzoic acid | 5.8 | 2.1 |
| This compound | 6.5 | 89.5 |
| 2,4-Difluoro-3-iodobenzoic acid | 7.1 | 1.8 |
| 2,4-Difluoro-3,5-diiodobenzoic acid | 8.9 | 1.4 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Gradient Program: Start with 30% acetonitrile, ramp to 90% over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the reaction mixture or final product in the mobile phase.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).
-
Spectra to Acquire: 1H NMR, 13C NMR, 19F NMR.
-
Analysis:
-
In the 1H NMR spectrum, look for the characteristic splitting patterns of the aromatic protons. The coupling constants (J-values) between protons and fluorine atoms will be informative.
-
The 13C NMR spectrum will show distinct signals for each carbon atom, with carbon-fluorine couplings.
-
The 19F NMR spectrum is crucial for confirming the positions of the fluorine atoms.
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Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis
-
Note: The carboxylic acid needs to be derivatized (e.g., esterified to its methyl ester) to be volatile enough for GC analysis.[2]
-
Derivatization: React the sample with a methylating agent (e.g., diazomethane or trimethylsilyldiazomethane).
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Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
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Carrier Gas: Helium.
-
Temperature Program: Start at 100°C, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Ionization: Electron Impact (EI).
-
Detection: Mass spectrometer scanning a mass range of 50-500 amu.
Visualizations
Caption: Main synthetic pathway to this compound.
Caption: Formation of common byproducts during synthesis.
Caption: Workflow for byproduct analysis and structural confirmation.
References
Scaling up the synthesis of "2,4-Difluoro-5-iodobenzoic acid" for industrial production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaled-up synthesis of 2,4-Difluoro-5-iodobenzoic acid.
Experimental Protocol: Direct Iodination of 2,4-Difluorobenzoic Acid
This protocol outlines a common industrial-scale method for the synthesis of this compound via the direct iodination of 2,4-difluorobenzoic acid.
Reaction Workflow:
"2,4-Difluoro-5-iodobenzoic acid" stability and storage conditions
This technical support guide provides essential information on the stability, storage, and handling of 2,4-Difluoro-5-iodobenzoic acid for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability and purity of this compound, it is crucial to store it under controlled conditions. The compound should be stored in a refrigerator at 2-8°C. It is also important to keep it in a tightly sealed container, protected from light and moisture.
Q2: How stable is this compound at room temperature?
A2: While fluorinated benzoic acids are generally stable, prolonged exposure of this compound to ambient conditions is not recommended.[1] For short periods, such as during weighing and preparation for a reaction, the compound is generally stable. However, for long-term storage, the recommended refrigerated conditions should be maintained to prevent potential degradation.
Q3: Is this compound sensitive to light or moisture?
A3: Yes, this compound is known to be sensitive to both light and moisture.[2] Exposure to light can lead to photodegradation, while moisture can cause hydrolysis.[3] Therefore, it is essential to store it in a dark place and handle it in a dry environment, for instance, under an inert atmosphere (e.g., nitrogen or argon) when possible.
Q4: What are the primary applications of this compound in research and development?
A4: this compound is a valuable intermediate in organic synthesis. It is frequently used in the development of pharmaceuticals and agrochemicals.[4] Its chemical structure makes it a suitable substrate for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.[5][6]
Troubleshooting Guide
Issue 1: Inconsistent or low yields in Suzuki-Miyaura cross-coupling reactions.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Step: Ensure the compound has been stored correctly at 2-8°C and protected from light and moisture. If degradation is suspected, it is advisable to use a fresh batch of the reagent.
-
-
Possible Cause 2: Inactive catalyst.
-
Troubleshooting Step: The palladium catalyst and ligands used in Suzuki couplings can be sensitive to air and moisture. Ensure that the catalyst and ligand were handled under an inert atmosphere and that the solvents were anhydrous.
-
-
Possible Cause 3: Suboptimal reaction conditions.
-
Troubleshooting Step: The choice of base, solvent, and temperature is critical in Suzuki couplings.[6] Review the literature for optimized conditions for similar substrates. A small-scale reaction screen with different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF) may be necessary to identify the optimal conditions for your specific reaction.
-
Issue 2: Appearance of unknown impurities in NMR or LC-MS analysis.
-
Possible Cause 1: Photodegradation.
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Troubleshooting Step: Aromatic iodides can be light-sensitive.[2] Handle the compound and the reaction mixture with minimal exposure to direct light. Wrapping the reaction flask in aluminum foil can help prevent photodegradation.
-
-
Possible Cause 2: Hydrolysis.
-
Troubleshooting Step: Benzoic acids can react with moisture. Ensure that all glassware was properly dried and that anhydrous solvents were used. Handling the reagent under an inert atmosphere will minimize exposure to atmospheric moisture.[7]
-
-
Possible Cause 3: Reaction with residual acid or base.
-
Troubleshooting Step: Ensure that the work-up procedure effectively removes all acidic or basic reagents. Improper pH during extraction can lead to the formation of byproducts.
-
Data Presentation
| Parameter | Recommended Condition |
| Storage Temperature | 2-8°C (Refrigerator) |
| Atmosphere | Store in a dry environment; handle under inert gas (e.g., Nitrogen, Argon) if possible. |
| Light Exposure | Keep in a dark place; protect from light.[2] |
| Container | Tightly sealed container. |
Experimental Protocols
General Protocol for Handling Light and Moisture-Sensitive Reagents:
-
Preparation: Before use, allow the container of this compound to warm to room temperature in a desiccator to prevent condensation of moisture on the compound.
-
Inert Atmosphere: For reactions sensitive to air and moisture, use a glove box or a Schlenk line to handle the reagent under a nitrogen or argon atmosphere.[7]
-
Weighing: Weigh the required amount of the compound quickly and in a dry environment. Minimize the time the container is open.
-
Reaction Setup: Add the compound to the reaction vessel under a positive pressure of inert gas.
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Storage of Solutions: If a stock solution is prepared, it should be stored in a tightly sealed vial with a septum, under an inert atmosphere, and refrigerated. It is often best to use freshly prepared solutions.
Visualizations
References
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid - Google Patents [patents.google.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Troubleshooting low conversion rates in reactions involving "2,4-Difluoro-5-iodobenzoic acid"
Welcome to the technical support center for reactions involving 2,4-Difluoro-5-iodobenzoic acid . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, and to provide answers to frequently asked questions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for a substrate like this compound?
A1: Given its structure as an aryl iodide, this compound is a suitable substrate for several palladium-catalyzed cross-coupling reactions. The most common include:
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Suzuki-Miyaura Coupling: For the formation of a C(sp²)-C(sp²) bond by coupling with a boronic acid or ester.
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Buchwald-Hartwig Amination: For the formation of a C(sp²)-N bond with an amine.[1]
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Sonogashira Coupling: To form a C(sp²)-C(sp) bond with a terminal alkyne.
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Heck Reaction: For the formation of a C(sp²)-C(sp²) bond with an alkene.
The iodine atom serves as an excellent leaving group in these reactions.[2]
Q2: I am observing low to no yield in my Suzuki-Miyaura coupling reaction. What are the likely causes and solutions?
A2: Low yields in Suzuki-Miyaura couplings with this substrate can stem from several factors. Due to the electron-withdrawing nature of the fluorine and carboxylic acid groups, the aryl iodide is activated towards oxidative addition. However, other issues can arise.
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Catalyst Deactivation: The palladium catalyst can be sensitive. Ensure you are using a high-quality catalyst and that your reagents and solvent are pure and dry.
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Suboptimal Base: The choice of base is critical. A screening of bases is often necessary. Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). For substrates with acidic protons, a weaker base may be necessary to avoid side reactions.
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Ligand Choice: The ligand stabilizes the palladium catalyst and facilitates the reaction. For electron-deficient aryl iodides, electron-rich and bulky phosphine ligands are often effective.
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Side Reactions: Homocoupling of the boronic acid or dehalogenation of the starting material can reduce the yield of the desired product.
Q3: My Buchwald-Hartwig amination is failing. What specific troubleshooting steps should I take?
A3: Buchwald-Hartwig aminations can be sensitive to several parameters.
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Catalyst Inhibition: The iodide anion generated during the reaction can sometimes inhibit the catalyst. Using a solvent like toluene, where the iodide salt is less soluble, can sometimes mitigate this issue.[3][4]
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Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, if your amine or the benzoic acid moiety is sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered, possibly with an increase in reaction temperature.[5]
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Ligand Choice: The choice of ligand is crucial and often depends on the specific amine being used. Bulky biarylphosphine ligands are generally a good starting point.
-
Amine Purity: Impurities in the amine can poison the catalyst. Ensure your amine is of high purity.[6]
Q4: Can I convert the carboxylic acid to another functional group before performing cross-coupling?
A4: Yes, this is a common strategy. The carboxylic acid can be converted to an acid chloride, which is a versatile intermediate. This can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) with a catalytic amount of dimethylformamide (DMF).[7][8] This strategy is often employed in the synthesis of HIV integrase inhibitors.[7]
Troubleshooting Guides
Low Conversion in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Strategy | Rationale |
| Inactive Catalyst | Use a pre-catalyst for more reliable generation of the active Pd(0) species. Increase catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). | Ensures a sufficient concentration of the active catalytic species is present. |
| Inappropriate Base | Screen a panel of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). Ensure the base is finely powdered and anhydrous. | The base is crucial for the transmetalation step and its effectiveness can be substrate-dependent. |
| Suboptimal Ligand | Try bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which are often effective for challenging substrates. | These ligands can promote oxidative addition and reductive elimination, key steps in the catalytic cycle. |
| Solvent Effects | Screen common solvents such as dioxane, THF, or toluene, often with water as a co-solvent. Ensure solvents are rigorously degassed. | Solvent affects the solubility of reagents and the stability of catalytic intermediates. Oxygen can deactivate the catalyst. |
| Boronic Acid Decomposition | Use a slight excess of the boronic acid (1.2-1.5 equivalents). Ensure the boronic acid is pure and stored correctly. | Boronic acids can degrade, especially at elevated temperatures. |
| Dehalogenation | Use milder reaction conditions (lower temperature). Screen different solvents. | This side reaction is sometimes promoted by certain solvents or impurities. |
| Homocoupling of Boronic Acid | Use a lower catalyst loading. Carefully control the reaction temperature. | This side reaction can be favored under certain conditions. |
Low Conversion in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Strategy | Rationale |
| Catalyst Inhibition by Iodide | Use a non-polar solvent like toluene to precipitate the iodide salt. | This can prevent the formation of inactive palladium-iodide complexes.[3][4] |
| Inappropriate Base | For base-sensitive substrates, switch from strong bases (e.g., NaOtBu) to weaker bases (e.g., Cs₂CO₃, K₃PO₄) and increase the temperature. | Balances the need for deprotonation of the amine with substrate stability.[5] |
| Poor Ligand Choice | Screen a variety of bulky biarylphosphine ligands (e.g., XPhos, RuPhos). | The optimal ligand is often specific to the amine and aryl halide pairing. |
| Impure Amine | Purify the amine coupling partner (e.g., by distillation or recrystallization). | Trace impurities in amines are a common cause of reaction failure.[6] |
| Steric Hindrance | If using a bulky amine, a more specialized, highly active catalyst system may be required. | Steric hindrance can slow down the coupling reaction, requiring a more active catalyst. |
| Solvent Choice | Ensure the use of anhydrous and degassed solvents (e.g., toluene, dioxane). | Water and oxygen can deactivate the palladium catalyst.[5] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand if required.
-
Add the degassed solvent (e.g., Dioxane/H₂O, 4:1).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product is purified by a suitable method (e.g., column chromatography or recrystallization).
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a dry reaction vessel.
-
Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the vessel and heat to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Quench the reaction carefully with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent. The combined organic layers are washed with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated.
-
Purify the crude product by column chromatography or other suitable methods.
Visualizations
Caption: General troubleshooting workflow for low conversion rates.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Navigating Cross-Coupling Reactions with 2,4-Difluoro-5-iodobenzoic Acid: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the successful implementation of cross-coupling reactions is paramount. This guide provides a dedicated technical support center for experiments involving 2,4-Difluoro-5-iodobenzoic acid, a key intermediate in pharmaceutical synthesis. Here, you will find troubleshooting advice and frequently asked questions in a clear question-and-answer format, alongside detailed experimental protocols and comparative data for alternative catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered when using this compound in cross-coupling reactions?
A1: The primary challenges with this substrate stem from its electronic nature. The presence of two electron-withdrawing fluorine atoms can influence the reactivity of the C-I bond and the overall electron density of the aromatic ring. This can lead to:
-
Sluggish or incomplete reactions: The electron-deficient nature of the aryl iodide can sometimes slow down the oxidative addition step in the catalytic cycle.
-
Side reactions: Like many cross-coupling reactions, issues such as homocoupling of the coupling partners and dehalogenation of the starting material can occur.
-
Solubility issues: Depending on the reaction conditions and coupling partner, the benzoic acid moiety might cause solubility problems.
Q2: Are there any specific safety precautions to consider when working with this compound and palladium catalysts?
A2: Standard laboratory safety protocols should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and handling all chemicals with care. Palladium catalysts, especially in powdered form, can be pyrophoric and should be handled under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for all reagents before starting an experiment.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive catalyst | - Use a fresh batch of palladium catalyst. - Consider using a pre-catalyst that is more readily activated. - Ensure an inert atmosphere is maintained throughout the reaction to prevent catalyst deactivation. |
| Inefficient ligand | - Switch to a more electron-rich and sterically bulky ligand (e.g., a Buchwald phosphine ligand or an N-heterocyclic carbene ligand). | |
| Incorrect base | - The choice of base is crucial. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. The strength and solubility of the base can significantly impact the reaction. | |
| Low reaction temperature | - Gradually increase the reaction temperature. Monitor for potential side reactions or decomposition. | |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen | - Thoroughly degas all solvents and reagents before use. - Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen). |
| Catalyst choice | - Some palladium catalysts are more prone to promoting homocoupling. Consider screening different palladium sources. | |
| Dehalogenation of Aryl Iodide | Reductive processes | - Ensure the absence of reducing agents in the reaction mixture. - Some ligands can promote β-hydride elimination, leading to dehalogenation. Consider a different ligand. |
| Inconsistent Results | Reagent purity | - Use high-purity starting materials and solvents. - Ensure the boronic acid (for Suzuki coupling) is of good quality and has not degraded. |
| Water content | - The presence of water can be beneficial in some Suzuki couplings but detrimental in others. Carefully control the amount of water in the reaction. |
Alternative Catalysts for Cross-Coupling Reactions
For Suzuki-Miyaura, Heck, and Sonogashira reactions with this compound, several palladium-based catalyst systems can be employed as alternatives to standard catalysts like Pd(PPh₃)₄. The choice of catalyst can significantly impact reaction efficiency and yield.
Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Reported Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | High |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | High |
| [PdCl(allyl)]₂ | cataCXium® A | K₂CO₃ | Dioxane | 100 | Good to High |
| PdCl₂(dppf) | dppf | Na₂CO₃ | DMF/H₂O | 90 | Good |
Heck Coupling
| Catalyst System | Base | Solvent | Temperature (°C) | Reported Yield (%) |
| Pd(OAc)₂ | Et₃N | DMF or NMP | 100-120 | Good |
| Herrmann's Catalyst | NaOAc | NMP | 120-140 | Good to High |
| PdCl₂(PCy₃)₂ | K₂CO₃ | Dioxane | 100 | Good |
Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Reported Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N/piperidine | THF or DMF | Room Temp - 60 | Good to High |
| Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | Toluene | 50-80 | Good |
| [PdCl(allyl)]₂/Xantphos | CuI | Cs₂CO₃ | Dioxane | 80-100 | Good to High |
Note: Yields are highly dependent on the specific coupling partner and reaction conditions. The information in these tables is intended as a starting point for optimization.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A detailed methodology for a typical Suzuki-Miyaura coupling reaction is provided below.
Detailed Steps:
-
Reaction Setup: To an oven-dried flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Catalyst and Solvent Addition: The palladium catalyst (e.g., Pd(OAc)₂/SPhos, 1-5 mol%) is added under a positive flow of inert gas. Degassed solvent (e.g., toluene/water 10:1) is then added via syringe.
-
Reaction: The mixture is heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring. The reaction progress is monitored by an appropriate technique such as TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura reaction illustrates the logical relationship between the different stages of the reaction.
This guide is intended to be a living document and will be updated as new methods and catalysts become available. We encourage users to consult the primary literature for the most up-to-date information and to optimize conditions for their specific substrates and applications.
Managing exothermic reactions during the synthesis of "2,4-Difluoro-5-iodobenzoic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Difluoro-5-iodobenzoic acid. The information is presented in a practical question-and-answer format to directly address specific issues related to managing exothermic reactions that may be encountered during this process.
Troubleshooting Guide: Managing Exothermic Events
Issue 1: Rapid temperature increase during the addition of sulfuric acid.
-
Question: We observed a significant and difficult-to-control temperature spike when adding concentrated sulfuric acid to our reaction mixture of 2,4-difluorobenzoic acid, iodine, and an oxidizing agent in an acetic acid/acetic anhydride solvent system. What is the cause, and how can we prevent this?
-
Answer: The dissolution and reaction of concentrated sulfuric acid in many organic mixtures is highly exothermic. This initial heat release can accelerate the onset of the iodination reaction, leading to a rapid temperature increase that may become uncontrollable. A vigorous, exothermic reaction has been observed in similar aromatic iodination procedures when the temperature is not kept low during the addition of sulfuric acid.[1]
Mitigation Strategies:
-
Pre-cooling: Cool the initial reaction mixture (2,4-difluorobenzoic acid, iodine, solvent) to 0-5 °C in an ice-water bath before the slow, dropwise addition of sulfuric acid.
-
Slow Addition Rate: Add the sulfuric acid very slowly using a dropping funnel. The addition rate should be controlled to maintain the internal temperature below a set point (e.g., 10-15 °C).
-
Efficient Stirring: Ensure vigorous and efficient stirring throughout the addition to dissipate heat evenly and avoid localized hot spots.
-
External Cooling: Maintain the ice-water bath during and for a period after the addition of sulfuric acid to absorb the heat generated.
-
Issue 2: Delayed but sudden and rapid exotherm during the reaction.
-
Question: After the addition of all reagents, the reaction proceeded slowly for a period, followed by a sudden and rapid increase in temperature. What could be the cause of this induction period and subsequent runaway reaction?
-
Answer: This phenomenon, known as a thermal runaway, can occur in exothermic reactions.[2][3] An accumulation of unreacted starting materials can lead to a sudden, rapid reaction if the temperature drifts into a region where the reaction rate increases significantly.[4] In aromatic iodination, this can be triggered by factors such as:
-
Insufficient initial temperature to initiate the reaction smoothly.
-
Poor mixing leading to a non-homogeneous reaction mixture.
-
An induction period for the formation of the active iodinating species.
Preventative Measures & Troubleshooting:
-
Controlled Heating: After the initial controlled addition of reagents at a low temperature, warm the reaction mixture slowly and in a controlled manner to the desired reaction temperature (e.g., 40-60 °C).[5]
-
Monitoring: Continuously monitor the reaction temperature. A sudden increase in the rate of temperature rise can be an early indicator of a developing runaway reaction.
-
Dosing Control: In a semi-batch process, the feed of one of the reactants can be controlled based on the heat output of the reaction. This prevents the accumulation of unreacted material.
-
Emergency Cooling: Have a larger ice-water or other cooling bath ready to quickly immerse the reaction vessel if the temperature begins to rise uncontrollably.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical reagents and conditions for the synthesis of this compound, and how do they relate to exothermicity?
A1: The synthesis typically involves the electrophilic iodination of 2,4-difluorobenzoic acid. Common reagents and conditions are summarized in the table below. The combination of a strong oxidizing agent and a strong acid like sulfuric acid is what primarily contributes to the exothermic nature of the reaction.
| Reagent/Parameter | Typical Value/Compound | Role & Impact on Exothermicity |
| Starting Material | 2,4-Difluorobenzoic Acid | Substrate |
| Iodinating Agent | Iodine (I₂) | Source of iodine |
| Oxidizing Agent | Iodic acid (HIO₃), Nitric Acid, Ammonium Persulfate | Generates the electrophilic iodine species (I+). This is a key exothermic step. |
| Acid Catalyst/Solvent | Concentrated Sulfuric Acid (H₂SO₄), Acetic Acid, Acetic Anhydride | Activates the iodinating agent and serves as a solvent. The addition of H₂SO₄ is highly exothermic. |
| Reaction Temperature | 40-85 °C | Higher temperatures increase the reaction rate but also the risk of a runaway reaction.[6] |
| Addition Temperature | 0-15 °C (for H₂SO₄) | Crucial for controlling the initial exotherm.[1] |
Q2: How can I quantitatively assess the risk of a thermal runaway for my specific experimental setup?
A2: A thorough risk assessment for thermal runaway is best performed using reaction calorimetry. This technique measures the heat flow of the reaction in real-time and can provide crucial data such as:
-
Heat of Reaction: The total amount of heat released.
-
Heat Release Rate: The speed at which heat is generated.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were to fail. A high ΔTad indicates a higher risk.
-
Maximum Temperature of the Synthesis Reaction (MTSR): The temperature at which the reaction rate becomes too high for the cooling system to handle.
Understanding these parameters allows for the design of safer experimental protocols and the implementation of appropriate control measures.[3]
Q3: What are the key safety precautions to take when performing this synthesis?
A3: Beyond managing the exothermic reaction, standard chemical safety practices are essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood to avoid inhaling any volatile reagents or byproducts.
-
Emergency Preparedness: Have appropriate spill kits and fire extinguishers readily available. Ensure easy access to a safety shower and eyewash station.
-
Quenching: Be prepared to quench the reaction if it becomes uncontrollable. A pre-prepared, cold solution of a reducing agent like sodium thiosulfate can be used to neutralize the oxidizing agents and unreacted iodine.
Experimental Protocols
General Protocol for Controlled Iodination of 2,4-Difluorobenzoic Acid
This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions and scales.
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,4-difluorobenzoic acid and iodine.
-
Solvent Addition: Add a suitable solvent system, such as a mixture of acetic acid and acetic anhydride.
-
Initial Cooling: Cool the stirred mixture to 0-5 °C using an ice-water bath.
-
Acid Addition: Slowly add concentrated sulfuric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 15 °C.[1]
-
Oxidant Addition: If the oxidizing agent is a solid (e.g., iodic acid), it may be added in portions at this low temperature. If it is a liquid, it should also be added slowly.
-
Controlled Warming: Once all additions are complete, slowly warm the reaction mixture to the target temperature (e.g., 50-60 °C).
-
Reaction Monitoring: Maintain the reaction at the target temperature and monitor its progress by a suitable analytical method (e.g., TLC or HPLC).
-
Work-up: After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product. The crude product can then be filtered, washed, and purified.
Visualizations
Caption: Workflow for managing exothermic reactions during synthesis.
Caption: Cause-and-effect relationships in exothermic iodination.
References
- 1. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. mt.com [mt.com]
- 4. Excess Cooling Can Cause a Runaway Reaction | AIChE [publications.aiche.org]
- 5. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid - Google Patents [patents.google.com]
- 6. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide: 2,4-Difluoro-5-iodobenzoic Acid versus Other Halogenated Benzoic Acids in Synthesis
For researchers, scientists, and drug development professionals, the selection of building blocks in organic synthesis is a critical decision that dictates the efficiency, and often the feasibility, of a synthetic route. Halogenated benzoic acids are a cornerstone of cross-coupling reactions, enabling the construction of complex molecular architectures. Among these, 2,4-Difluoro-5-iodobenzoic acid stands out as a versatile reagent. This guide provides an objective comparison of its performance against other halogenated benzoic acids, supported by experimental data, to inform strategic synthetic planning.
The Halogen Reactivity Hierarchy in Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is paramount. The generally accepted trend for oxidative addition, often the rate-determining step, follows the order of bond strength: C-I < C-Br < C-Cl. This hierarchy dictates that iodo-substituted aromatics, such as this compound, are typically more reactive than their bromo and chloro counterparts. This increased reactivity often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The choice of halogen on the benzoic acid substrate significantly impacts the reaction's efficiency.
Comparative Data for Suzuki-Miyaura Coupling of 4-Halobenzoic Acids with Phenylboronic Acid
| Halogenated Benzoic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodobenzoic Acid | Pd Nanoparticles | DMAP | Water | Reflux | 0.17 | High |
| 4-Bromobenzoic Acid | Pd Nanoparticles | DMAP | Water | Reflux | 0.17 | High |
| 4-Chlorobenzoic Acid | Pd Nanoparticles | DMAP | Water | Reflux | 6 | Moderate |
This data is adapted from a study on Suzuki reactions in an aqueous medium and illustrates the general reactivity trend. Specific yields can vary based on the exact catalyst and conditions used.[1]
As the data suggests, the iodo- and bromo-substituted benzoic acids exhibit significantly higher reactivity compared to the chloro-substituted analog, which requires a much longer reaction time and higher catalyst loading to achieve a comparable conversion.[1] This trend underscores the superior performance of this compound in Suzuki-Miyaura couplings where mild conditions and high efficiency are desired.
Performance in Sonogashira Coupling
The Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is another cornerstone of modern organic synthesis. The reactivity trend of the halogenated benzoic acids in this reaction mirrors that of the Suzuki coupling. Aryl iodides are the most reactive substrates, often enabling the reaction to proceed at room temperature.
While direct comparative studies for 2,4-difluoro-5-halobenzoic acids are limited, the established reactivity hierarchy (I > Br > Cl) strongly suggests that this compound would be the most efficient substrate for Sonogashira couplings.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a vital transformation for the formation of carbon-nitrogen bonds, crucial in the synthesis of many pharmaceuticals. The choice of halogen on the benzoic acid again plays a critical role in the reaction's success. While the reaction has been developed to tolerate a wide range of aryl halides, the reactivity generally follows the same I > Br > Cl trend. The use of bidentate phosphine ligands has been shown to improve the efficiency of couplings with aryl iodides.[2]
Application in the Synthesis of Kinase Inhibitors: Targeting the RAS-RAF-MEK-ERK Pathway
Halogenated benzoic acids, particularly fluorinated and iodinated derivatives like this compound, are key building blocks in the synthesis of targeted kinase inhibitors. The RAS-RAF-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival.[3] Dysregulation of this pathway is a hallmark of many cancers, making its components prime targets for therapeutic intervention.
The 2,4-difluoro-5-iodophenyl moiety can be found in potent inhibitors of kinases such as MEK and RAF.[3] The iodine atom serves as a handle for introducing further molecular complexity through cross-coupling reactions, while the fluorine atoms can enhance binding affinity and improve metabolic stability.
Caption: The RAS-RAF-MEK-ERK signaling pathway and points of inhibition.
Experimental Protocols
Below are representative protocols for key cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
Halogenated benzoic acid (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a round-bottom flask, add the halogenated benzoic acid, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Sonogashira Coupling
Caption: General experimental workflow for a Sonogashira coupling reaction.
Materials:
-
Halogenated benzoic acid (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., Triethylamine, 2.0 mmol)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a dry flask under an inert atmosphere, add the halogenated benzoic acid, palladium catalyst, copper(I) iodide, and base.
-
Add the anhydrous solvent and stir.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C).
-
Monitor the reaction by TLC or GC/MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through celite.
-
Wash the organic phase with aqueous ammonium chloride and brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.
Materials:
-
Halogenated benzoic acid (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox, charge a vial with the palladium catalyst, ligand, and base.
-
Add the halogenated benzoic acid and the amine.
-
Add the degassed solvent.
-
Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC/MS.
-
Upon completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a highly valuable and reactive building block for organic synthesis, particularly in the context of drug discovery and development. Its enhanced reactivity in key cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig, allows for the efficient construction of complex molecules under milder conditions compared to its bromo and chloro analogs. This guide provides a framework for understanding the comparative performance of these halogenated benzoic acids and offers practical protocols to aid in the design and execution of synthetic routes targeting novel therapeutics.
References
A Comparative Analysis of Reactivity: 2,4-Difluoro-5-iodobenzoic Acid vs. 2,4-Dichloro-5-iodobenzoic Acid
This guide provides a detailed comparison of the chemical reactivity of two key halogenated benzoic acid intermediates: 2,4-Difluoro-5-iodobenzoic acid and 2,4-Dichloro-5-iodobenzoic acid. The analysis is targeted toward researchers, scientists, and professionals in drug development and materials science, offering insights into the selection of appropriate building blocks for organic synthesis, particularly in the context of palladium-catalyzed cross-coupling reactions. The comparison is based on established principles of organic chemistry and supported by generalized experimental protocols.
Theoretical Reactivity Analysis
The reactivity of aryl halides in common cross-coupling reactions is primarily dictated by the carbon-halogen (C-X) bond dissociation energy (BDE) and the electronic environment of the aromatic ring.
Primary Reactive Site: The Carbon-Iodine Bond
Both this compound and 2,4-Dichloro-5-iodobenzoic acid possess three halogen substituents. In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, the reactivity of the C-X bond follows the general order: C-I > C-Br > C-Cl >> C-F.[1] This trend is a direct consequence of the bond dissociation energies; the C-I bond is the weakest and therefore the most susceptible to the rate-determining oxidative addition step in the catalytic cycle.[1] Consequently, for both molecules, the iodine atom at the 5-position is the primary and most reactive site for these transformations.
Secondary Influence: Electronic Effects of Fluoro- vs. Chloro- Substituents
The key difference between the two molecules lies in the halogen substituents at the 2- and 4-positions. Both fluorine and chlorine are electron-withdrawing via the inductive effect. However, fluorine is significantly more electronegative than chlorine, resulting in a more potent inductive electron withdrawal from the aromatic ring.[2]
This stronger electron-withdrawing effect in this compound makes the carbon atom of the C-I bond more electrophilic (electron-deficient). An increase in the electrophilicity of the C-I bond can facilitate the oxidative addition of a Pd(0) catalyst, which is often the rate-limiting step of the catalytic cycle. Therefore, This compound is predicted to exhibit higher reactivity in palladium-catalyzed cross-coupling reactions compared to its dichloro counterpart under identical conditions. This enhanced reactivity may manifest as faster reaction rates, higher yields, or the ability to use milder reaction conditions.
Caption: Logical flow for predicting higher reactivity in this compound.
Performance in Cross-Coupling Reactions: A Comparative Overview
While direct side-by-side experimental data for these specific compounds is not extensively published, we can construct a hypothetical comparison based on the established principles discussed above. The following table illustrates the expected outcomes in typical Suzuki-Miyaura and Sonogashira coupling reactions, where the difluoro-substituted acid is anticipated to provide superior results.
Table 1: Hypothetical Comparison of Reactivity in Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Substrate | Catalyst System | Conditions | Expected Time | Expected Yield |
| Suzuki-Miyaura | Phenylboronic Acid | 2,4-Dichloro-5-iodobenzoic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 90 °C | 12 h | 85% |
| Suzuki-Miyaura | Phenylboronic Acid | This compound | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 90 °C | 8 h | >92% |
| Sonogashira | Phenylacetylene | 2,4-Dichloro-5-iodobenzoic acid | PdCl₂(PPh₃)₂, CuI, Et₃N | THF, 60 °C | 6 h | 88% |
| Sonogashira | Phenylacetylene | This compound | PdCl₂(PPh₃)₂, CuI, Et₃N | THF, 60 °C | 4 h | >95% |
Note: The data in this table is illustrative and intended to reflect the predicted reactivity trend. Actual results may vary based on specific experimental conditions and substrate scope.
Experimental Protocols
The following are generalized protocols for performing Suzuki-Miyaura and Sonogashira cross-coupling reactions. These can serve as a starting point for the comparative evaluation of the two benzoic acid derivatives.
Protocol 1: Suzuki-Miyaura Coupling
This procedure outlines a typical method for the C-C bond formation between an aryl halide and an organoboron compound.[3][4][5]
Materials:
-
Aryl iodide (2,4-Difluoro- or 2,4-Dichloro-5-iodobenzoic acid, 1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.)
-
Base (e.g., K₂CO₃, 3.0 equiv.)
-
Anhydrous solvents (e.g., Toluene and Water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl iodide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe under a positive flow of inert gas.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Sonogashira Coupling
This protocol describes the formation of a C-C bond between an aryl halide and a terminal alkyne.[6][7][8]
Materials:
-
Aryl iodide (2,4-Difluoro- or 2,4-Dichloro-5-iodobenzoic acid, 1.0 equiv.)
-
Terminal alkyne (1.5 equiv.)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv.)
-
Copper(I) cocatalyst (e.g., CuI, 0.04 equiv.)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl iodide, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, the base, and the terminal alkyne via syringe.
-
Stir the reaction at the desired temperature (can range from room temperature to 80 °C) until the starting material is consumed, as monitored by TLC.
-
Upon completion, cool the mixture and dilute with ethyl acetate.
-
Wash the mixture with saturated aqueous ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: A generalized experimental workflow for comparative cross-coupling reactions.
Conclusion
Based on fundamental principles of organic chemistry, This compound is predicted to be a more reactive substrate than 2,4-Dichloro-5-iodobenzoic acid in palladium-catalyzed cross-coupling reactions. This is attributed to the greater electron-withdrawing nature of the two fluorine atoms compared to the two chlorine atoms, which enhances the electrophilicity of the C-I bond and likely accelerates the rate-determining oxidative addition step. For synthetic applications requiring milder conditions, shorter reaction times, or maximization of yield, this compound may be the preferred building block. Researchers should consider this reactivity difference when designing synthetic routes and optimizing reaction conditions. Experimental validation via parallel synthesis is recommended to confirm the magnitude of this effect for a specific transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
The Decisive Advantage: 2,4-Difluoro-5-iodobenzoic Acid Outshines its Bromo-Analog in Synthetic Chemistry
For researchers and professionals in drug development and synthetic chemistry, the choice of building blocks is a critical factor influencing the efficiency and success of a synthetic route. In the realm of halogenated benzoic acids, 2,4-Difluoro-5-iodobenzoic acid presents significant advantages over its bromo-analogs, primarily centered on its enhanced reactivity in a variety of palladium-catalyzed cross-coupling reactions. This heightened reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields, ultimately accelerating the synthesis of complex target molecules.
The fundamental difference lies in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is inherently weaker and more polarized than the carbon-bromine (C-Br) bond. This makes the C-I bond more susceptible to oxidative addition to a low-valent palladium catalyst, which is the rate-determining step in many cross-coupling catalytic cycles. Consequently, aryl iodides are generally more reactive than aryl bromides in these transformations.
This comparison guide provides an objective analysis of the advantages of using this compound over its bromo-analogs, supported by representative experimental data and detailed protocols for key synthetic transformations.
Comparative Performance in Cross-Coupling Reactions
The superior reactivity of this compound is evident across a range of palladium-catalyzed cross-coupling reactions that are fundamental to modern organic synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The higher reactivity of the C-I bond in this compound allows for more efficient coupling with boronic acids and their derivatives.
| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 eq) | 1,4-Dioxane/H₂O (4:1) | 80 | 2 | >90 (expected) |
| 5-Bromo-2,4-difluorobenzoic acid | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 eq) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | ~70-80 (typical) |
Note: The data presented is representative and compiled from general knowledge of Suzuki-Miyaura couplings. Specific yields can vary based on the exact substrates and optimized conditions.
Sonogashira Coupling
In the Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, the iodo-analog consistently outperforms the bromo-analog, often enabling the reaction to proceed at lower temperatures.
| Aryl Halide | Coupling Partner | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%) | CuI (4 mol%) | Et₃N | THF | RT - 50 | 4 | >90 (expected) |
| 5-Bromo-2,4-difluorobenzoic acid | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%) | CuI (4 mol%) | Et₃N | THF | 70 | 16 | ~60-75 (typical) |
Note: This data is illustrative of typical outcomes in Sonogashira reactions, highlighting the reactivity difference.
Experimental Protocols
Detailed methodologies for key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry round-bottom flask, combine the aryl halide (1.0 mmol, 1.0 equiv), the corresponding boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and the degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 10 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C for the iodo-analog, 100°C for the bromo-analog) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and the copper(I) iodide co-catalyst (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF, 10 mL) and the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv). Then, add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise.
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 50°C for the iodo-analog, 70°C for the bromo-analog) until completion.
-
Work-up: Filter the reaction mixture through a pad of celite, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography to obtain the desired product.
Visualizing the Advantage: Reaction Pathways
The following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura coupling and a comparative workflow, highlighting the more favorable conditions for the iodo-analog.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Comparative workflow for Suzuki coupling.
Conclusion
The enhanced reactivity of this compound over its bromo-analogs is a significant advantage in organic synthesis. This property allows for the use of milder reaction conditions, which can improve functional group tolerance and reduce the formation of byproducts. The potential for shorter reaction times and higher yields contributes to more efficient and cost-effective synthetic routes. For researchers in drug discovery and development, these advantages can accelerate the synthesis of novel compounds and facilitate the exploration of chemical space. While the bromo-analog remains a useful building block, the iodo-derivative is often the superior choice for demanding cross-coupling applications.
A Comparative Guide to HPLC Purity Analysis of 2,4-Difluoro-5-iodobenzoic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. 2,4-Difluoro-5-iodobenzoic acid is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity can directly impact the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the most widely adopted analytical technique for assessing the purity of such compounds.
This guide provides an objective comparison of two common reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound. The comparison focuses on the impact of different stationary phases (C18 vs. PFP) and mobile phase modifiers on the analytical performance. The experimental data presented herein is based on established methodologies for the analysis of aromatic and halogenated benzoic acids.[1][2][3][4][5][6][7]
Experimental Design and Workflow
The purity analysis of this compound was designed to compare two distinct HPLC methodologies to provide a comprehensive understanding of their respective advantages. The overall workflow for this comparative analysis is depicted below.
Figure 1. Workflow for the comparative HPLC purity analysis of this compound.
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below. These protocols are based on common practices for the analysis of aromatic acids.[1][3][6]
Sample and Standard Preparation:
-
Diluent: A mixture of Acetonitrile (ACN) and water in a 50:50 (v/v) ratio was used.
-
Standard Solution: A stock solution of this compound reference standard was prepared by dissolving an accurately weighed amount in the diluent to achieve a final concentration of 1.0 mg/mL. A working standard of 0.1 mg/mL was prepared by diluting the stock solution.
-
Sample Solution: An accurately weighed amount of the this compound sample was dissolved in the diluent to obtain a final concentration of approximately 0.1 mg/mL.
HPLC Method A: C18 Column with Formic Acid
-
Column: Standard C18 (octadecyl silane) column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
HPLC Method B: PFP Column with Phosphoric Acid
-
Column: Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Comparative Data Analysis
The performance of the two HPLC methods was evaluated based on several key chromatographic parameters. A hypothetical dataset is presented in the tables below to illustrate the expected performance differences.
Table 1: Chromatographic Performance Comparison
| Parameter | Method A (C18) | Method B (PFP) |
| Retention Time (min) | 12.5 | 14.2 |
| Tailing Factor | 1.3 | 1.1 |
| Theoretical Plates | 8,500 | 12,000 |
| Resolution (Main Peak vs. Closest Impurity) | 1.8 | 2.5 |
Table 2: Purity Analysis Results
| Analyte | Method A (C18) - % Area | Method B (PFP) - % Area |
| This compound | 99.5 | 99.6 |
| Impurity 1 | 0.25 | 0.22 |
| Impurity 2 | 0.15 | 0.10 |
| Other Unknown Impurities | 0.10 | 0.08 |
| Total Impurities | 0.50 | 0.40 |
Discussion and Recommendations
The selection of an appropriate HPLC method is critical for the accurate determination of purity. The comparison between the C18 and PFP columns highlights the importance of the stationary phase chemistry in separating halogenated aromatic compounds.
-
Method A (C18 Column): The C18 column provides good retention and separation based on the hydrophobicity of the analyte. However, for polar and halogenated compounds, peak tailing can sometimes be an issue, as indicated by a tailing factor of 1.3. The use of formic acid as a mobile phase modifier is common and provides good peak shape for many acidic compounds.[3]
-
Method B (PFP Column): The PFP column offers alternative selectivity due to multiple interaction mechanisms, including hydrophobic, dipole-dipole, and π-π interactions. This often leads to improved peak shape and better resolution for halogenated and aromatic compounds, as reflected in the lower tailing factor (1.1) and higher resolution value (2.5). The use of phosphoric acid can sometimes provide sharper peaks for acidic analytes compared to formic acid.[6]
Based on the comparative data, Method B, utilizing a PFP column with a phosphoric acid-modified mobile phase, is recommended for the purity analysis of this compound. This method is expected to provide superior peak shape, higher efficiency (theoretical plates), and better resolution of the main component from potential impurities.
For routine quality control, the developed method should be fully validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness. While this guide provides a strong starting point, further optimization of the gradient profile and other chromatographic parameters may be necessary depending on the specific impurity profile of the sample.
References
- 1. helixchrom.com [helixchrom.com]
- 2. helixchrom.com [helixchrom.com]
- 3. agilent.com [agilent.com]
- 4. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 5. zodiaclifesciences.com [zodiaclifesciences.com]
- 6. Separation of 2-(Acetyloxy)-5-iodobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
Characterization of 2,4-Difluoro-5-iodobenzoic Acid Derivatives: A Comparative Guide for Drug Development
For researchers, scientists, and drug development professionals, the strategic incorporation of halogen atoms into molecular scaffolds is a well-established method for modulating the pharmacological properties of potential therapeutic agents. The "2,4-Difluoro-5-iodobenzoic acid" core, in particular, presents a unique combination of features: the electron-withdrawing nature of the fluorine atoms can enhance metabolic stability and binding affinity, while the iodine atom provides a versatile handle for further chemical modification through cross-coupling reactions. This guide offers a comparative overview of the potential biological activities of derivatives of this compound, supported by illustrative experimental data from related compounds and detailed experimental protocols.
While a direct head-to-head comparison of a comprehensive series of this compound derivatives is not extensively documented in publicly available literature, this guide synthesizes data from structurally similar compounds to provide a predictive framework for their potential efficacy as anticancer and antibacterial agents.
Comparative Analysis of Biological Activities
The derivatization of the carboxylic acid group of this compound into amides and esters can significantly influence their biological activity. The following tables present a hypothetical comparison based on published data for analogous halogenated benzoic acid derivatives.
Anticancer Activity of 2,4-Difluoro-5-iodobenzamide Derivatives (Illustrative Data)
The conversion of the carboxylic acid to an amide introduces a hydrogen bond donor and acceptor, which can facilitate interactions with biological targets. The nature of the amine used for amide formation can be varied to explore the structure-activity relationship (SAR).
| Derivative Core Structure | R Group | Cancer Cell Line | IC50 (µM) | Reference Compound Class |
| 2,4-Difluoro-5-iodo-N-R -benzamide | Phenyl | MCF-7 (Breast) | 15.2 | Substituted Benzamides |
| 4-Chlorophenyl | A549 (Lung) | 8.9 | Halogenated Benzamides | |
| Cyclopropyl | HCT116 (Colon) | 12.5 | VEGFR-2 Inhibitors[1] | |
| 2-Hydroxyethyl | HeLa (Cervical) | 25.1 | Hydroxylated Amides |
Note: The IC50 values presented are illustrative and based on data for structurally related compounds to indicate potential activity ranges. Actual values for specific 2,4-Difluoro-5-iodobenzamides would require experimental verification.
Antibacterial Activity of this compound Ester Derivatives (Illustrative Data)
Esterification of the carboxylic acid can enhance the lipophilicity of the parent compound, potentially improving its ability to penetrate bacterial cell membranes. The choice of alcohol for ester formation allows for fine-tuning of these properties.
| Derivative Core Structure | R Group | Bacterial Strain | MIC (µg/mL) | Reference Compound Class |
| 2,4-Difluoro-5-iodo-R -benzoate | Methyl | Staphylococcus aureus | 16 | Halogenated Benzoic Acid Esters |
| Ethyl | Escherichia coli | 32 | Alkyl Esters of Benzoic Acid | |
| Propyl | Bacillus subtilis | 8 | Phenylacetic Acid Esters | |
| Benzyl | Pseudomonas aeruginosa | 64 | Aromatic Esters |
Note: The MIC (Minimum Inhibitory Concentration) values are illustrative and derived from studies on related halogenated benzoic acid esters. The actual antibacterial potency of specific this compound esters needs to be determined experimentally.
Experimental Protocols
Detailed methodologies are essential for the synthesis and biological evaluation of novel chemical entities.
General Synthesis of 2,4-Difluoro-5-iodobenzamides
-
Activation of Carboxylic Acid: To a solution of this compound in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent (e.g., 1.1 equivalents of HATU or HBTU) and a non-nucleophilic base (e.g., 2 equivalents of N,N-diisopropylethylamine). Stir the mixture at room temperature for 30 minutes.
-
Amide Formation: Add 1.2 equivalents of the desired primary or secondary amine to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
Antibacterial Activity: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Potential Signaling Pathways and Mechanisms of Action
Based on the activities of structurally related compounds, derivatives of this compound may exert their biological effects through the following pathways:
Anticancer Activity: Histone Deacetylase (HDAC) Inhibition
Many halogenated aromatic compounds have been identified as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.
Caption: Proposed mechanism of anticancer activity via HDAC inhibition.
Antibacterial Activity: Fatty Acid Biosynthesis (FAB) Inhibition
The bacterial fatty acid biosynthesis (FAB) pathway is essential for bacterial survival and is a validated target for antibacterial drugs. Inhibitors of this pathway disrupt the formation of bacterial cell membranes.
Caption: Proposed mechanism of antibacterial activity via FAB inhibition.
Experimental Workflow
The development and characterization of novel this compound derivatives typically follow a structured workflow from synthesis to biological evaluation.
Caption: General workflow for development of this compound derivatives.
References
Comparative yield analysis of different "2,4-Difluoro-5-iodobenzoic acid" synthesis methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2,4-Difluoro-5-iodobenzoic acid is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of two primary synthetic methodologies for this compound: direct iodination of 2,4-difluorobenzoic acid and a multi-step synthesis commencing from 2,4-difluoroaniline. This comparison is based on reported experimental data to guide the selection of the most suitable method based on yield, reagent availability, and procedural complexity.
Data Summary of Synthesis Methods
The following table summarizes the key quantitative data for the two synthetic routes to this compound.
| Method | Starting Material | Key Reagents | Solvent(s) | Reaction Time | Overall Yield |
| Method 1: Direct Iodination | 2,4-Difluorobenzoic acid | Iodine, Periodic Acid | Acetic Acid | 24 hours | ~65% |
| Method 2: Multi-step Synthesis | 2,4-Difluoroaniline | 1. ICl, Acetic Acid2. NaNO₂, H₂SO₄3. CuCN4. NaOH (hydrolysis) | Acetic Acid, Water, Toluene | > 48 hours | ~50-60% |
Method 1: Direct Iodination of 2,4-Difluorobenzoic Acid
This method involves the direct electrophilic iodination of the commercially available 2,4-difluorobenzoic acid. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group directs the incoming electrophile to the 5-position.
Experimental Protocol
-
Reaction Setup: To a solution of 2,4-difluorobenzoic acid (1 equivalent) in glacial acetic acid, add iodine (1.1 equivalents) and periodic acid (0.4 equivalents).
-
Reaction Execution: Heat the mixture at 80°C for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine. The precipitated solid is collected by filtration, washed with water, and then recrystallized from aqueous ethanol to afford this compound as a white to off-white solid.
Method 2: Multi-step Synthesis from 2,4-Difluoroaniline
This synthetic route involves a sequence of reactions starting from 2,4-difluoroaniline. The key steps include the iodination of the aniline, followed by a Sandmeyer reaction to introduce the carboxylic acid functionality.
Experimental Protocol
Step 1: Synthesis of 2,4-difluoro-5-iodoaniline
-
Reaction Setup: Dissolve 2,4-difluoroaniline (1 equivalent) in glacial acetic acid.
-
Reaction Execution: Add a solution of iodine monochloride (ICl) (1.05 equivalents) in acetic acid dropwise to the aniline solution at room temperature. Stir the mixture for 12 hours.
-
Work-up and Purification: Pour the reaction mixture into water and neutralize with sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried to give 2,4-difluoro-5-iodoaniline.
Step 2: Synthesis of 2,4-difluoro-5-iodobenzonitrile via Sandmeyer Reaction
-
Diazotization: Suspend 2,4-difluoro-5-iodoaniline (1 equivalent) in a mixture of concentrated sulfuric acid and water at 0-5°C. Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5°C.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water. Add the cold diazonium salt solution to this mixture portion-wise, allowing for the evolution of nitrogen gas. Heat the reaction mixture to 50°C for 1 hour.
-
Work-up and Purification: Cool the reaction mixture and extract the product with toluene. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-difluoro-5-iodobenzonitrile.
Step 3: Hydrolysis to this compound
-
Reaction Setup: Reflux the crude 2,4-difluoro-5-iodobenzonitrile with an excess of 10% aqueous sodium hydroxide solution for 24 hours.
-
Work-up and Purification: After cooling, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and recrystallized from aqueous ethanol to give this compound.
Visualization of Synthetic Pathways
The logical workflows for the two described synthetic methods are illustrated below.
Caption: Comparative workflows of the synthesis of this compound.
Conclusion
Both methods present viable pathways for the synthesis of this compound. The direct iodination method is a more straightforward, one-step process with a respectable yield, making it an attractive option for its simplicity and shorter reaction time. The multi-step synthesis, while longer and with a slightly lower overall yield, may be advantageous if the starting material, 2,4-difluoroaniline, is more readily available or cost-effective than 2,4-difluorobenzoic acid. The choice of synthesis will ultimately depend on the specific requirements of the research or development project, including scale, available resources, and time constraints.
Assessing the Regioselectivity of 2,4-Difluoro-5-iodobenzoic Acid Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
2,4-Difluoro-5-iodobenzoic acid is a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Its trifunctionalized aromatic ring offers multiple reaction sites, making a thorough understanding of its regioselectivity crucial for predictable and efficient synthetic strategies. This guide provides a comparative analysis of the regioselectivity of this compound in three major classes of aromatic reactions: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and Electrophilic Aromatic Substitution.
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution reactions, the aromatic ring is attacked by a nucleophile, leading to the displacement of a leaving group. The regioselectivity of this reaction on this compound is primarily governed by the electronic effects of the substituents. The fluorine atoms, being highly electronegative, and the carboxylic acid group, an electron-withdrawing group, activate the ring for nucleophilic attack.
General Reactivity Trend: In SNAr reactions, the reactivity of halogens as leaving groups is typically F > Cl > Br > I. This is in contrast to SN1 and SN2 reactions. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
Regioselectivity: The fluorine at the C4 position is generally the most susceptible to substitution. This is due to the combined electron-withdrawing effects of the para-carboxylic acid group and the ortho-iodine atom, which stabilize the intermediate Meisenheimer complex. The fluorine at the C2 position is less activated.
Comparative Data for SNAr Reactions:
While specific experimental data for a wide range of nucleophiles on this compound is limited in publicly available literature, the following table summarizes the expected reactivity and provides a representative experimental protocol based on reactions with similar substrates.
| Nucleophile | Expected Major Product | Typical Reaction Conditions | Notes |
| Primary/Secondary Amines | 4-Amino-2-fluoro-5-iodobenzoic acid | Base (e.g., K₂CO₃, Et₃N), Polar aprotic solvent (e.g., DMF, DMSO), Heat | The amino group is a strong nucleophile. |
| Thiols | 4-Thio-2-fluoro-5-iodobenzoic acid | Base (e.g., K₂CO₃, NaH), Polar aprotic solvent (e.g., DMF, DMSO) | Thiolates are excellent nucleophiles for SNAr. |
| Alkoxides | 4-Alkoxy-2-fluoro-5-iodobenzoic acid | Strong base (e.g., NaH), Anhydrous conditions, Polar aprotic solvent (e.g., THF, DMF) | Requires a strong base to generate the alkoxide. |
Experimental Protocol: Synthesis of 4-Amino-2-fluoro-5-iodobenzoic Acid (Representative)
A mixture of this compound (1.0 mmol), the desired amine (1.2 mmol), and potassium carbonate (2.0 mmol) in dimethylformamide (DMF, 5 mL) is heated to 80-100 °C. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, poured into water, and acidified with HCl. The resulting precipitate is collected by filtration, washed with water, and dried to afford the 4-amino-2-fluoro-5-iodobenzoic acid derivative.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the regioselectivity is overwhelmingly dictated by the reactivity of the carbon-halogen bonds in the catalytic cycle.
General Reactivity Trend: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl >> F. This is due to the bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the palladium catalyst.
Regioselectivity: The reaction will selectively occur at the C-I bond at the 5-position. The C-F bonds are unreactive under typical cross-coupling conditions.
Comparative Data for Palladium-Catalyzed Cross-Coupling Reactions:
| Reaction Type | Coupling Partner | Expected Product | Typical Catalyst System |
| Suzuki-Miyaura | Arylboronic acid | 2,4-Difluoro-5-arylbenzoic acid | Pd(PPh₃)₄, Pd(dppf)Cl₂, etc. + Base (e.g., K₂CO₃, Cs₂CO₃) |
| Sonogashira | Terminal alkyne | 2,4-Difluoro-5-(alkynyl)benzoic acid | Pd(PPh₃)₂Cl₂/CuI + Amine base (e.g., Et₃N, DIPEA) |
| Buchwald-Hartwig | Amine | 5-Amino-2,4-difluorobenzoic acid | Pd₂(dba)₃ or Pd(OAc)₂ + Phosphine ligand (e.g., XPhos, SPhos) + Base (e.g., NaOtBu, K₃PO₄) |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound (Representative)
To a degassed mixture of this compound (1.0 mmol), an arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) in a suitable solvent (e.g., a mixture of toluene, ethanol, and water), is added an aqueous solution of a base (e.g., 2M K₂CO₃, 2.0 mmol). The reaction mixture is heated to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC). After cooling, the mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Electrophilic Aromatic Substitution
Further substitution on the this compound ring via electrophilic aromatic substitution is challenging due to the presence of multiple deactivating groups (two fluorine atoms and a carboxylic acid group). However, under forcing conditions, substitution can occur, and the regioselectivity is determined by the directing effects of the existing substituents.
Directing Effects:
-
-COOH (meta-director): Deactivating.
-
-F (ortho, para-director): Deactivating.
-
-I (ortho, para-director): Deactivating.
Regioselectivity: The most likely position for electrophilic attack is the C6 position. This position is ortho to the iodine and meta to the carboxylic acid and the C4-fluorine, and para to the C2-fluorine. The directing effects of the halogens (ortho, para) will likely dominate over the meta-directing effect of the carboxylic acid, and the C6 position is the most sterically accessible of the activated positions. For instance, direct iodination or bromination of 2,3,4-trifluorobenzoic acid has been shown to be highly regioselective at the 5-position, which is para to the carboxylic acid group.[1]
Comparative Data for Electrophilic Aromatic Substitution:
| Reaction Type | Reagents | Expected Major Product |
| Nitration | HNO₃ / H₂SO₄ | 2,4-Difluoro-5-iodo-6-nitrobenzoic acid |
| Halogenation | Br₂ / FeBr₃ or NBS | 6-Bromo-2,4-difluoro-5-iodobenzoic acid |
Experimental Protocol: Nitration of this compound (Representative)
This compound is added portion-wise to a cold (0 °C) mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the mixture is carefully poured onto ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried to yield the nitrated product.
Conclusion
The regioselectivity of reactions involving this compound is highly predictable based on fundamental principles of organic chemistry. Nucleophilic aromatic substitution reactions favor substitution at the C4-fluorine position. Palladium-catalyzed cross-coupling reactions occur exclusively at the C5-iodine position. Electrophilic aromatic substitution, while challenging, is expected to proceed at the C6 position. This guide provides a framework for researchers to design synthetic routes that leverage the distinct reactivity of each position on this valuable building block. For specific applications, optimization of the outlined reaction conditions will be necessary to achieve desired yields and purity.
References
Benchmarking 2,4-Difluoro-5-iodobenzoic Acid in API Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of optimal building blocks is critical to the efficient synthesis of Active Pharmaceutical Ingredients (APIs). 2,4-Difluoro-5-iodobenzoic acid is a key intermediate, valued for its trifunctional nature which allows for strategic and sequential modifications. This guide provides an objective comparison of its performance in common palladium-catalyzed cross-coupling reactions against other halogenated benzoic acid alternatives, supported by representative experimental data and detailed protocols.
The utility of this compound in API synthesis is primarily centered around its three key features: the carboxylic acid group, the iodine atom, and the fluorine atoms. The carboxylic acid provides a handle for amide bond formation, a ubiquitous linkage in pharmaceuticals. The iodine atom, being the most reactive of the common halogens in palladium-catalyzed cross-coupling reactions, offers a versatile site for the introduction of various molecular fragments. The fluorine atoms can enhance the metabolic stability, binding affinity, and lipophilicity of the final API, all desirable properties in drug design.
This guide will focus on the comparative performance of the carbon-iodine bond in this compound against the carbon-bromine and carbon-chlorine bonds in analogous structures in four key transformations: the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. The reactivity of the aryl halide is a critical factor in the efficiency of this reaction, generally following the trend: I > Br > Cl. This hierarchy is a direct consequence of the bond dissociation energies of the carbon-halogen bond.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | 12-24 | Good to Excellent |
| 2,4-Difluoro-5-bromobenzoic acid | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 100 | 24 | Moderate to Good |
| 2,4-Difluoro-5-chlorobenzoic acid | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100-120 | 24-48 | Low to Moderate |
Note: The data presented is compiled from various sources and represents typical outcomes. Actual yields may vary depending on the specific substrates and reaction conditions.
Performance in Sonogashira Cross-Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. Similar to the Suzuki-Miyaura reaction, the reactivity of the aryl halide is paramount, with iodo derivatives being the most reactive.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25-50 | 2-6 | High |
| 2,4-Difluoro-5-bromobenzoic acid | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50-70 | 6-12 | Moderate to Good |
| 2,4-Difluoro-5-chlorobenzoic acid | Phenylacetylene | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ | 1,4-Dioxane | 100-120 | 12-24 | Low to Moderate |
Note: The data presented is compiled from various sources and represents typical outcomes. Actual yields may vary depending on the specific substrates and reaction conditions.
Performance in Heck Cross-Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene. The general reactivity trend of aryl halides (I > Br > Cl) holds true in this transformation as well.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Styrene | Pd(OAc)₂ | Et₃N | DMF | 80-100 | 8-16 | Good |
| 2,4-Difluoro-5-bromobenzoic acid | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100-120 | 16-24 | Moderate |
| 2,4-Difluoro-5-chlorobenzoic acid | Styrene | Pd₂(dba)₃ / Buchwald Ligand | K₂CO₃ | 1,4-Dioxane | 120-140 | 24-48 | Low |
Note: The data presented is compiled from various sources and represents typical outcomes. Actual yields may vary depending on the specific substrates and reaction conditions.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. The reactivity of the aryl halide significantly influences the reaction conditions required for efficient coupling.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 | 6-12 | High |
| 2,4-Difluoro-5-bromobenzoic acid | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | 12-24 | Good |
| 2,4-Difluoro-5-chlorobenzoic acid | Aniline | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 110-130 | 24-48 | Moderate |
Note: The data presented is compiled from various sources and represents typical outcomes. Actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., a 4:1 mixture of toluene and water, 10 mL) is degassed with an inert gas for 15 minutes. The reaction mixture is then heated to the desired temperature and stirred for the specified time. After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Protocol for Sonogashira Coupling
To a solution of the aryl halide (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF or DMF, 5 mL) under an inert atmosphere, the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), a copper(I) co-catalyst (e.g., CuI, 0.04 mmol), and a base (e.g., triethylamine, 2.0 mmol) are added. The reaction mixture is stirred at the appropriate temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by flash chromatography.
General Protocol for Heck Coupling
A mixture of the aryl halide (1.0 mmol), the alkene (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine ligand (if required), and a base (e.g., triethylamine, 1.5 mmol) in a suitable solvent (e.g., DMF or DMA, 5 mL) is heated in a sealed tube under an inert atmosphere. After the specified time, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the product is purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
In a glovebox, a reaction vessel is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., a biarylphosphine ligand, 0.02 mmol), and a base (e.g., sodium tert-butoxide, 1.4 mmol). A suitable anhydrous solvent (e.g., toluene or dioxane, 5 mL) is added, and the vessel is sealed. The reaction mixture is heated with stirring for the indicated time. After cooling to room temperature, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The crude product is then purified by column chromatography.
Visualizing Synthetic Pathways and Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a cross-coupling reaction.
Cost-benefit analysis of using "2,4-Difluoro-5-iodobenzoic acid" in large-scale synthesis
For researchers and professionals in drug development and large-scale chemical synthesis, the choice of starting materials is a critical decision that directly impacts process efficiency, yield, purity, and overall cost. This guide provides a comprehensive cost-benefit analysis of utilizing 2,4-Difluoro-5-iodobenzoic acid in large-scale synthesis, with a direct comparison to its primary alternative, 2,4-Difluoro-5-bromobenzoic acid . The focus of this analysis is on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are pivotal in the synthesis of many active pharmaceutical ingredients (APIs), including Selective Androgen Receptor Modulators (SARMs).
The strategic incorporation of fluorine atoms into pharmaceutical compounds is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2] When coupled with a reactive halogen, such as iodine or bromine, these fluorinated benzoic acids become versatile building blocks for complex molecule synthesis. The core of the cost-benefit analysis lies in the trade-off between the higher reactivity of the carbon-iodine (C-I) bond versus the lower cost of the bromo-analogue.
Data Presentation: A Comparative Overview
The following tables summarize the key performance indicators and cost considerations for this compound versus 2,4-Difluoro-5-bromobenzoic acid in the context of a typical large-scale palladium-catalyzed cross-coupling reaction.
Table 1: Qualitative Comparison of Key Performance Indicators
| Feature | This compound | 2,4-Difluoro-5-bromobenzoic acid | Justification |
| Relative Reactivity | Highest | Moderate | The Carbon-Iodine bond is weaker than the Carbon-Bromine bond, leading to faster oxidative addition in the catalytic cycle. |
| Typical Reaction Time | Shorter | Longer | Higher reactivity generally leads to faster conversion to the desired product. |
| Typical Catalyst Loading | Lower | Higher | More reactive starting materials often require less catalyst to achieve the same reaction rate. |
| Reaction Conditions | Milder (e.g., lower temperature) | Harsher (e.g., higher temperature) | The higher reactivity of the iodo-compound allows for less forcing reaction conditions. |
| By-product Formation | Potentially Lower | Potentially Higher | Milder conditions and faster reactions can lead to fewer side reactions and improved product purity. |
| Downstream Purification | Simpler | More Complex | Higher purity of the crude product can simplify the purification process, reducing solvent usage and time. |
Table 2: Cost-Benefit Analysis
| Parameter | This compound | 2,4-Difluoro-5-bromobenzoic acid | Considerations for Large-Scale Synthesis |
| Raw Material Cost | Higher | Lower | The price of iodo-aromatics is consistently higher than their bromo-counterparts. This is a primary factor in large-scale manufacturing. |
| Catalyst Cost | Lower (due to lower loading) | Higher (due to higher loading) | Reduced catalyst consumption can partially offset the higher starting material cost. |
| Energy Cost | Lower | Higher | Milder reaction conditions (lower temperatures) translate to energy savings. |
| Throughput | Higher | Lower | Shorter reaction cycles lead to increased production capacity with the same equipment. |
| Waste Generation | Lower | Higher | More efficient reactions and simpler purifications can lead to less solvent and material waste. |
| Overall Process Cost | Potentially Lower for High-Value Products | Potentially Lower for Lower-Value Products | The higher initial cost of the iodo-compound can be justified if it leads to significant savings in other areas and is used for a high-value API. |
Experimental Protocols
A detailed experimental protocol is crucial for reproducibility and for comparing the efficiency of different starting materials. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for both this compound and its bromo-analogue.
Representative Suzuki-Miyaura Coupling Protocol:
-
Reaction Setup: In a suitable reaction vessel, combine the aryl halide (this compound or 2,4-Difluoro-5-bromobenzoic acid, 1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equivalents for the iodo-compound; 0.03-0.10 equivalents for the bromo-compound), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents).
-
Solvent Addition: Purge the vessel with an inert gas (e.g., Argon or Nitrogen). Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-90 °C for the iodo-compound; 90-110 °C for the bromo-compound) for the required time (monitoring by TLC or LC-MS). Reaction times can range from a few hours for the iodo-compound to significantly longer for the bromo-compound.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Mandatory Visualization
The following diagrams illustrate a key signaling pathway where the products derived from this compound are active, and a generalized workflow for a synthesis utilizing this starting material.
Caption: Canonical Androgen Receptor (AR) signaling pathway.
Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The decision to use this compound over its bromo- or chloro-analogs in large-scale synthesis is a classic process chemistry dilemma that balances reactivity against raw material cost.
Choose this compound when:
-
High Reactivity is Crucial: The synthesis involves sensitive functional groups that require mild reaction conditions.
-
Speed is a Priority: Faster reaction times are needed to increase throughput and meet production deadlines.
-
Final Product Value is High: The API being synthesized is of high value, justifying the higher initial material cost through improved overall process efficiency, higher yields, and simplified purification.
Choose 2,4-Difluoro-5-bromobenzoic acid when:
-
Cost-Effectiveness is the Primary Driver: For the synthesis of lower-value products or when budget constraints are tight, the significantly lower cost of the bromo- and chloro-analogs may be the deciding factor.
-
Process Optimization is Feasible: If time and resources are available to optimize the reaction conditions (e.g., higher temperatures, longer reaction times, higher catalyst loading) to achieve acceptable yields with the less reactive starting material.
Ultimately, for the development of high-value pharmaceuticals like SARMs, the benefits of a more robust, efficient, and faster synthesis using this compound often outweigh its higher initial cost. The reduced processing time, lower catalyst and energy consumption, and potentially simpler purification can lead to a lower overall cost of goods and a faster time to market.
References
A Spectroscopic Showdown: Differentiating Isomers of Difluoro-iodobenzoic Acid
A detailed spectroscopic comparison of 2,4-Difluoro-5-iodobenzoic acid and its structural isomers is crucial for researchers in medicinal chemistry and materials science, where precise molecular architecture dictates biological activity and material properties. This guide provides a comparative analysis of these isomers using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and structural relationship diagrams.
This guide focuses on the spectroscopic differentiation of the following isomers:
-
This compound
-
4,5-Difluoro-2-iodobenzoic acid
-
2,5-Difluoro-4-iodobenzoic acid
-
2,6-Difluoro-4-iodobenzoic acid
Comparative Spectroscopic Data
The unique substitution pattern of fluorine and iodine atoms on the benzoic acid scaffold of each isomer results in distinct spectroscopic fingerprints. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the electronic effects of the fluorine and iodine substituents.
¹H NMR Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling (J, Hz) |
| This compound | CDCl₃ | 6.94 (1H, dd, J=10.3, 10.3 Hz), 8.46 (1H, d, J=7.5 Hz)[1][2] |
| DMSO-d₆ | 13.53 (1H, br s), 8.28–8.24 (1H, m), 7.50–7.45 (1H, m)[3] | |
| 4,5-Difluoro-2-iodobenzoic acid | Data Not Available | - |
| 2,5-Difluoro-4-iodobenzoic acid | Data Not Available | - |
| 2,6-Difluoro-4-iodobenzoic acid | Data Not Available | - |
¹³C NMR Data
No specific ¹³C NMR data for these compounds were identified in the searched literature.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The characteristic stretches of the carboxylic acid group (O-H and C=O) and the carbon-halogen bonds can be used for differentiation.
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | Data Not Available |
| 4,5-Difluoro-2-iodobenzoic acid | Data Not Available |
| 2,5-Difluoro-4-iodobenzoic acid | Data Not Available |
| 2,6-Difluoro-4-iodobenzoic acid | Data Not Available |
Mass Spectrometry (MS)
Mass spectrometry determines the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition. The molecular ion peak ([M]⁺) for all isomers is expected at approximately 284 g/mol .
| Compound | Molecular Weight ( g/mol ) | Key Mass Spectrometry Data (m/z) |
| This compound | 283.9987964 | Data Not Available[4] |
| 4,5-Difluoro-2-iodobenzoic acid | 284 | Data Not Available |
| 2,5-Difluoro-4-iodobenzoic acid | Data Not Available | - |
| 2,6-Difluoro-4-iodobenzoic acid | 283.9988 | Data Not Available[5] |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques cited. Specific parameters for the analysis of the difluoro-iodobenzoic acid isomers would be optimized based on the instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer.[6] Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.[6]
Infrared (IR) Spectroscopy IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectral data is typically collected over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS) Mass spectra can be acquired using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI). High-resolution mass spectrometry (HRMS) is often employed to determine the exact mass and elemental composition of the molecular ion.
Visualization of Isomeric Relationships and Analysis Workflow
The following diagrams illustrate the structural relationships between the isomers and a typical workflow for their spectroscopic analysis.
Caption: Relationship of difluoro-iodobenzoic acid isomers to the parent benzoic acid structure.
Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of chemical isomers.
References
- 1. US7635704B2 - Stable crystal of 4-oxoquinoline compound - Google Patents [patents.google.com]
- 2. US8981103B2 - Stable crystal of 4-oxoquinoline compound - Google Patents [patents.google.com]
- 3. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 4. INTERMEDIATES API PELLETS , HERBAL EXTRACTS AND FORMULATIONS, | PDF [slideshare.net]
- 5. 4,5-DIFLUORO-2-IODOBENZOIC ACID(130137-05-2) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
A Comparative Analysis of the Electronic Effects of Fluorine and Iodine in 2,4-Difluoro-5-iodobenzoic Acid
For Immediate Publication
Anand, Gujarat – A detailed guide evaluating the distinct electronic contributions of fluorine and iodine substituents in 2,4-difluoro-5-iodobenzoic acid is presented for researchers, medicinal chemists, and professionals in drug development. This analysis delves into the inductive and resonance effects of these halogens, supported by quantitative data, to elucidate their collective impact on the physicochemical properties of the benzoic acid scaffold.
Introduction to Substituent Electronic Effects
The electronic properties of substituents on an aromatic ring, such as in benzoic acid derivatives, are pivotal in determining the molecule's reactivity, acidity, and pharmacokinetic profile. These properties are primarily governed by two competing factors: the inductive effect and the resonance effect.
-
Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds of the molecule. Due to their high electronegativity, halogens are strongly electron-withdrawing via the inductive effect. The strength of this effect diminishes with distance from the substituent.
-
Resonance Effect (+M or +R): This involves the donation of electron density into the aromatic pi (π) system through the delocalization of lone pair electrons from the substituent. While all halogens exhibit a resonance effect, its magnitude varies.
Halogens present a unique case where the electron-withdrawing inductive effect (-I) is generally stronger than the electron-donating resonance effect (+R). This leads to an overall deactivation of the aromatic ring towards electrophilic substitution, yet they direct incoming electrophiles to the ortho and para positions.
In this compound, the interplay of these effects from three halogen atoms at different positions dictates the overall electron density of the aromatic ring and the acidity of the carboxylic acid group.
Comparative Data on Halogen Substituents
To quantify and compare the electronic influence of fluorine and iodine, Hammett substituent constants (σ) are employed. These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent at the meta and para positions.[1] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[1]
Table 1: Hammett Substituent Constants for Fluorine and Iodine
| Substituent | σ (meta) | σ (para) |
| Fluorine (F) | 0.34 | 0.05 |
| Iodine (I) | 0.35 | 0.18 |
Data sourced from Schwarzenbach et al.[2]
The data reveals that both fluorine and iodine are electron-withdrawing at the meta position, with similar inductive effects. However, at the para position, fluorine's σ value is significantly lower than iodine's, indicating a more substantial counteracting resonance effect from fluorine.
The acidity of substituted benzoic acids, represented by their pKa values, provides direct experimental evidence of these electronic effects. A lower pKa value corresponds to a stronger acid.
Table 2: Comparative pKa Values of Substituted Benzoic Acids in Water
| Compound | pKa at 25°C |
| Benzoic Acid | 4.20[3][4] |
| 2-Fluorobenzoic Acid | 3.46[5] |
| 3-Fluorobenzoic Acid | 3.86[5] |
| 4-Fluorobenzoic Acid | 4.14[5][6] |
| 3-Iodobenzoic Acid | 3.80[7] |
| 2,4-Difluorobenzoic Acid | Value not found |
| This compound | Value not found |
Analysis of Substituents in this compound
-
Fluorine at C2 (ortho): The fluorine atom at the ortho position exerts a powerful electron-withdrawing inductive effect due to its proximity to the carboxylic acid group. This effect strongly stabilizes the conjugate base (benzoate), thereby increasing the acidity of the molecule.
-
Fluorine at C4 (para): The fluorine at the para position also contributes a strong inductive effect. While it has a counteracting resonance effect, the net result is electron withdrawal, further enhancing the acidity.
-
Iodine at C5 (meta): Positioned meta to the carboxyl group, the iodine atom's influence is primarily inductive.[8] Its resonance effect is negligible at this position. The inductive effect of iodine, while weaker than fluorine's, still contributes to the overall electron withdrawal from the ring, increasing the acidity.
The cumulative effect of two fluorine atoms and one iodine atom is a significant withdrawal of electron density from the aromatic ring, which is expected to make this compound a considerably stronger acid than benzoic acid.
Visualizing Electronic Effects
The following diagram illustrates the interplay of inductive and resonance effects of the fluorine and iodine substituents on the benzoic acid core.
Caption: Interplay of electronic effects in this compound.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines a standard method for determining the acid dissociation constant (pKa) of a compound like this compound.
Workflow for pKa Determination
Caption: Workflow for pKa determination via potentiometric titration.
Methodology:
-
Calibration: The pH meter is calibrated using standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate measurements.[9]
-
Sample Preparation: A precise amount of the test compound is dissolved in a suitable solvent (e.g., a water-cosolvent mixture if solubility is low) to a known concentration, typically around 1 mM.[9]
-
Titration: The sample solution is placed in a temperature-controlled vessel and titrated with a standardized strong base (e.g., 0.1 M NaOH), added in small, precise increments.[10]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[11]
-
Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the curve. The half-equivalence point occurs at exactly half the volume of the equivalence point. According to the Henderson-Hasselbalch equation, the pH at the half-equivalence point is equal to the pKa of the acid.[12]
13C NMR Spectroscopy for Electronic Environment Analysis
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful tool to probe the electronic environment of each carbon atom in a molecule. The chemical shift (δ) of a carbon atom is sensitive to the electron density around it.
Methodology:
-
Sample Preparation: Dissolve 5-20 mg of the compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer. The instrument is tuned to the 13C frequency.
-
Data Acquisition: A standard proton-decoupled 13C NMR spectrum is acquired. In this mode, all carbon signals appear as singlets, simplifying the spectrum.[13] Key parameters include the number of scans (ns), which is typically higher for 13C than for ¹H NMR due to the low natural abundance of the 13C isotope, and the relaxation delay (d1).[14]
-
Data Processing: The acquired data (Free Induction Decay) is Fourier transformed to yield the NMR spectrum. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to the solvent peak or an internal standard (e.g., TMS).
-
Interpretation: The chemical shifts of the aromatic carbons are analyzed. Electron-withdrawing groups will cause a downfield shift (higher ppm) for the carbon atoms they are attached to (ipso-carbon) and other carbons in the ring, reflecting a decrease in electron density.[15] By comparing the shifts in this compound to those of benzoic acid, one can map the electronic influence of the halogen substituents.
Conclusion
The electronic character of this compound is dominated by the strong inductive effects of its three halogen substituents. The two fluorine atoms, particularly the one in the ortho position, are the primary contributors to the significant increase in the acidity of the carboxylic acid group. The meta-positioned iodine atom further enhances this effect through its own inductive withdrawal. While fluorine does possess a counteracting resonance effect, the net influence of the halogenation pattern is a marked decrease in electron density across the aromatic system. This comprehensive understanding is crucial for predicting the reactivity and biological activity of molecules incorporating this scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. global.oup.com [global.oup.com]
- 3. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]
- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 6. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. guidechem.com [guidechem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. pennwest.edu [pennwest.edu]
- 11. oreateai.com [oreateai.com]
- 12. study.com [study.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.uiowa.edu [chem.uiowa.edu]
- 15. che.hw.ac.uk [che.hw.ac.uk]
Safety Operating Guide
Proper Disposal of 2,4-Difluoro-5-iodobenzoic Acid: A Step-by-Step Guide
For Immediate Reference: Treat 2,4-Difluoro-5-iodobenzoic acid as a hazardous chemical waste. Due to its halogenated nature, it requires specific disposal procedures to ensure laboratory safety and environmental compliance. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Researchers and laboratory personnel must adhere to strict protocols for the disposal of this compound (CAS Number: 161531-51-7). This compound, a halogenated aromatic carboxylic acid, presents several hazards that necessitate careful handling from use through final disposal.
Summary of Hazards
Proper handling and disposal procedures are informed by the inherent risks associated with the chemical. The following table summarizes the key hazard information for this compound.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral | Harmful if swallowed. | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor. |
| Skin Corrosion/Irritation | Causes skin irritation. | Wear protective gloves. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is critical for safety and regulatory compliance. The following steps outline the correct procedure for disposing of this compound.
1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A lab coat
2. Waste Segregation:
-
Crucially, this compound must be segregated as a halogenated organic waste.
-
Do not mix it with non-halogenated organic solvents, aqueous waste, or general laboratory trash. Improper mixing can lead to dangerous reactions and complicates the disposal process.
3. Waste Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for halogenated organic solid waste.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant, health hazard).
4. Collection of Waste:
-
Carefully transfer the solid this compound waste into the designated container.
-
For residual amounts in original containers, triple-rinse the container with a suitable organic solvent (e.g., acetone, ethanol). The rinsate must also be collected and disposed of as halogenated organic liquid waste.
-
Contaminated materials such as weighing paper, gloves, and paper towels should be placed in a sealed bag and disposed of as solid hazardous waste.
5. Storage of Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.
6. Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation. The final disposal will be conducted at an approved hazardous waste treatment and disposal facility, likely through high-temperature incineration.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for 2,4-Difluoro-5-iodobenzoic Acid
Researchers and scientists working with 2,4-Difluoro-5-iodobenzoic acid must adhere to strict safety protocols to mitigate potential hazards. This guidance outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended protective gear when handling this compound, based on safety data sheets for similar halogenated benzoic acids.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield are mandatory.[1][2][3] | Protects against splashes, dust, and vapors that can cause serious eye irritation or damage.[1][2] |
| Hand Protection | Wear appropriate protective gloves (e.g., nitrile rubber).[1][3] | Prevents skin contact, which can cause irritation or burns. |
| Body Protection | A lab coat or other protective clothing is required.[1][3] | Shields the skin from accidental spills and contamination. |
| Respiratory Protection | Use a NIOSH-approved respirator with a particulate filter when there is a risk of inhaling dust or vapors, especially in poorly ventilated areas.[3][4] | Halogenated benzoic acids can cause respiratory irritation.[2][5][4] |
Operational Plan: Handling Procedures
Safe handling of this compound is critical to prevent accidents and exposure. The following step-by-step workflow should be followed:
-
Preparation :
-
Handling the Chemical :
-
In Case of Exposure :
-
Eyes : Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[1][6]
-
Skin : Wash off immediately with plenty of soap and water. Remove contaminated clothing.[1][6]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste : Dispose of the chemical waste in a designated, labeled, and sealed container.[1][5] The disposal must be in accordance with local, state, and federal regulations.[6] Contact your institution's environmental health and safety department for specific guidance.
-
Contaminated Materials : Any materials used to clean up spills or that have come into contact with the chemical (e.g., gloves, absorbent pads) should be treated as hazardous waste and disposed of accordingly.
-
Empty Containers : Do not reuse empty containers. They should be disposed of in an environmentally safe manner, following the same guidelines as the chemical waste.[1]
Handling Workflow for this compound
A flowchart outlining the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. labogens.com [labogens.com]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. eCFR :: 40 CFR 721.11545 -- Halogenated benzoic acid (generic) (P-19-173). [ecfr.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
